molecular formula C8H7BrClNO2 B1420770 Ethyl 2-bromo-5-chloropyridine-4-carboxylate CAS No. 1214357-93-3

Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Cat. No.: B1420770
CAS No.: 1214357-93-3
M. Wt: 264.5 g/mol
InChI Key: CERNEAZUHJOWTG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3) is a high-purity pyridine derivative designed for research and development applications. This compound, with a molecular formula of C8H7BrClNO2 and a molecular weight of 264.50 g/mol, serves as a versatile chemical building block or advanced intermediate . Pyridine-based compounds like this are important intermediates in the synthesis of novel boronic acids and esters, and are widely utilized in the development of agrochemicals and pharmaceuticals . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet for proper handling guidelines, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to store the product in a cool, dry place, with some suppliers suggesting storage at 2-8°C .

Properties

IUPAC Name

ethyl 2-bromo-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERNEAZUHJOWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-bromo-5-chloropyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, my focus is to deliver not just data, but a deeper understanding of the structural and electronic factors that govern the observed spectral characteristics. This document is structured to provide actionable insights for researchers involved in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a polysubstituted pyridine derivative of significant interest in the pharmaceutical industry. Its utility stems from the versatile reactivity of its functional groups—the bromo and chloro substituents serve as handles for various cross-coupling reactions, while the ethyl ester provides a site for further modification. This makes it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery.

In this context, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, and the chemical shift of this signal is highly sensitive to the local electronic environment. This guide will delve into the acquisition, interpretation, and prediction of the ¹³C NMR spectrum of this important compound.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is foundational to accurate structural elucidation. The following protocol is a self-validating system designed to ensure reproducibility and reliability.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a characteristic solvent peak around 39.52 ppm.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard and its signal is set to 0.0 ppm. Modern spectrometers can also reference the solvent peak.

Spectrometer Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their reliable detection and integration.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (from -20 to 220 ppm) is sufficient to cover the entire range of chemical shifts for organic molecules.

The causality behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. The relaxation delay is particularly important for quantitative analysis, ensuring that all carbon nuclei have returned to equilibrium before the next pulse.

Figure 1: Experimental workflow for ¹³C NMR data acquisition.

Predicted ¹³C NMR Spectral Data and Assignments

As of the date of this guide, a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound could not be located. Therefore, the following spectral data has been predicted based on the principle of substituent additivity, using the known chemical shifts of pyridine and the substituent chemical shift (SCS) effects of bromo, chloro, and ethyl carboxylate groups.[1]

The chemical shifts for pyridine in CDCl₃ are approximately: C-2/6 at 150 ppm, C-3/5 at 124 ppm, and C-4 at 136 ppm.[1] The SCS effects are derived from experimental data for 2-bromopyridine, 3-chloropyridine, and ethyl isonicotinate.

Figure 2: Structure of this compound with numbered pyridine carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityAssignment Rationale
C-2~142SingletIpso-carbon to the bromo substituent, expected to be downfield.
C-3~125DoubletAdjacent to the bromo and carboxylate groups.
C-4~140SingletIpso-carbon to the electron-withdrawing ethyl carboxylate group.
C-5~132SingletIpso-carbon to the chloro substituent.
C-6~152DoubletAlpha to the nitrogen and meta to the chloro group, expected to be the most downfield of the CH carbons.
C=O~164SingletCarbonyl carbon of the ethyl ester.[2]
-CH₂-~62TripletMethylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[3]
-CH₃~14QuartetMethyl carbon of the ethyl ester.[3]

Interpretation and Discussion of the Predicted Spectrum

The predicted chemical shifts in Table 1 are a result of the interplay of the electronic effects of the various substituents on the pyridine ring.

  • The Pyridine Ring Carbons:

    • C-2: The bromo substituent at the 2-position has a significant impact. While halogens are electronegative, the "heavy atom effect" of bromine can lead to a shielding effect on the ipso-carbon compared to what might be expected from electronegativity alone.

    • C-3: This carbon is ortho to both the bromo and the ethyl carboxylate groups. The combined electron-withdrawing effects of these groups will likely result in a downfield shift compared to unsubstituted pyridine.

    • C-4: The ethyl carboxylate group is strongly electron-withdrawing through both inductive and resonance effects, leading to a significant downfield shift for the ipso-carbon.

    • C-5: The chloro substituent is electronegative and will deshield the ipso-carbon, causing a downfield shift.

    • C-6: Being alpha to the nitrogen atom, this carbon is inherently deshielded.[1] The additional meta-relationship to the chloro group will have a smaller effect. This carbon is expected to be the most downfield among the protonated carbons of the ring.

  • The Ethyl Ester Carbons:

    • C=O: The carbonyl carbon of the ester group is expected to resonate in the typical range for ester carbonyls, around 164 ppm.[2]

    • -CH₂- and -CH₃: The methylene carbon directly attached to the ester oxygen is deshielded and appears around 62 ppm, while the terminal methyl group is shielded and appears upfield at approximately 14 ppm.[3]

Trustworthiness and Self-Validating Systems in Spectroscopic Analysis

While ¹³C NMR is a powerful tool, its data should be interpreted in conjunction with other spectroscopic techniques to create a self-validating system for structural confirmation.

  • ¹H NMR Spectroscopy: The number of signals, their chemical shifts, multiplicities, and integration in the proton NMR spectrum provide complementary information about the proton environment and connectivity. For this compound, one would expect to see two distinct signals for the aromatic protons and the characteristic quartet and triplet for the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer clues about the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester (around 1720-1740 cm⁻¹) and the C=C and C=N bonds of the pyridine ring.

  • 2D NMR Techniques: For complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals by showing direct and long-range C-H correlations.

By integrating data from these multiple, independent techniques, a highly confident and validated structural assignment can be achieved.

Conclusion

This guide has provided a detailed protocol for the acquisition and a predictive interpretation of the ¹³C NMR spectrum of this compound. The understanding of substituent effects on the chemical shifts of the pyridine ring is crucial for the accurate characterization of this and related compounds. By employing a multi-technique spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their synthesized molecules, a critical step in the path to new therapeutic agents.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 970-978. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (C₈H₇BrClNO₂).[1] This compound serves as a critical halogenated pyridine scaffold in medicinal chemistry.[1] Its fragmentation pattern is governed by three distinct features: the characteristic isotopic "fingerprint" of the bromine-chlorine motif, the lability of the ethyl ester moiety, and the stability of the pyridine ring.

This document provides a self-validating protocol for identifying this compound, deriving mechanistic insights from Electron Ionization (EI) data, and verifying the structure through isotopic abundance analysis.

Experimental Protocol & Acquisition Parameters

To ensure reproducible fragmentation data, the following acquisition parameters are recommended. These settings balance molecular ion stability with sufficient internal energy for diagnostic fragmentation.

Sample Preparation[1]
  • Solvent: Methanol or Acetonitrile (LC-MS grade).[1] Avoid protic solvents if analyzing labile derivatives.

  • Concentration: 10 µg/mL (10 ppm) to prevent detector saturation while maintaining isotope fidelity.

  • Filtration: 0.22 µm PTFE filter to remove particulates that may induce thermal degradation in the inlet.[1]

Instrument Configuration (GC-MS / EI)
  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV (Standard)

  • Source Temperature: 230 °C (Prevents condensation without thermal cracking)

  • Transfer Line: 280 °C

  • Scan Range: m/z 50 – 400 (Captures molecular ion and lower mass halide fragments)

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, the molecular ion (M⁺˙) must be validated via its isotopic pattern. This compound contains one Bromine (Br) and one Chlorine (Cl) atom, creating a unique 3:4:1 intensity ratio for the M, M+2, and M+4 peaks.

Theoretical Abundances:

  • ⁷⁹Br: ~50.7% | ⁸¹Br: ~49.3% (Approx 1:1)

  • ³⁵Cl: ~75.8% | ³⁷Cl: ~24.2% (Approx 3:1)

Calculated Pattern for C₈H₇BrClNO₂:

Ion IdentityIsotope CompositionTheoretical Relative IntensityDiagnostic Value
M (m/z 263) ⁷⁹Br, ³⁵Cl100% (Base)Nominal Mass
M+2 (m/z 265) (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl)~130% Primary confirmation of Br+Cl
M+4 (m/z 267) ⁸¹Br, ³⁷Cl~30% Secondary confirmation

Analyst Note: Any deviation >10% from this 100:130:30 ratio suggests interference or an incorrect assignment (e.g., dehalogenation or impurities).[1]

Fragmentation Mechanics & Pathway

The fragmentation of this compound under EI conditions follows a logical degradation hierarchy: Ester Cleavage → Decarbonylation → Ring Degradation .[1]

Primary Pathway: Ester Cleavage

The most labile bond is the C-O bond of the ethoxy group.

  • Alpha-Cleavage (Loss of[2] •OEt): The molecular ion (m/z 263) undergoes α-cleavage adjacent to the carbonyl carbon, expelling an ethoxy radical (•OC₂H₅, 45 Da).

    • Product: Acylium ion [M-45]⁺ at m/z 218 .

    • Mechanism:[3][4] Charge localization on the carbonyl oxygen drives the homolytic cleavage.

  • McLafferty Rearrangement (Loss of C₂H₄): Alternatively, the ethyl group can undergo a McLafferty rearrangement, transferring a γ-hydrogen to the carbonyl oxygen and expelling a neutral ethylene molecule (28 Da).

    • Product: Carboxylic acid radical cation [M-28]⁺˙ at m/z 235 .

    • Note: While possible, the formation of the stable acylium ion (m/z 218) is often the dominant pathway for aromatic ethyl esters.

Secondary Pathway: Decarbonylation

The acylium ion (m/z 218) is electronically deficient and stabilizes by expelling carbon monoxide (CO, 28 Da).

  • Transition:m/z 218 → m/z 190

  • Product: The 2-bromo-5-chloropyridin-4-yl cation (m/z 190). This is a highly diagnostic fragment retaining the halogen pattern.[1]

Tertiary Pathway: Ring Degradation

The pyridine ring, now destabilized, typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da) or halogen radicals.

  • Loss of HCN: A characteristic fragmentation for pyridines.[1]

    • Transition:m/z 190 → m/z 163

    • Product: Halogenated cyclobutadiene-like cation or open-chain alkyne.[1]

Halogen Loss

Direct loss of halogen radicals (•Br or •Cl) can occur from the molecular ion or subsequent fragments, though C-Hal bonds on the pyridine ring are relatively strong.

  • Loss of[5][6][7] •Br (79/81 Da): Yields [M-Br]⁺.[1]

  • Loss of[5][6][7] •Cl (35/37 Da): Yields [M-Cl]⁺.

Visualization: Fragmentation Pathway Diagram[8]

The following Graphviz diagram illustrates the step-by-step fragmentation tree.

G M Molecular Ion (M+•) m/z 263 (100%) m/z 265 (130%) m/z 267 (30%) Acylium Acylium Ion [M - OEt]+ m/z 218 M->Acylium - •OEt (45 Da) (α-Cleavage) Acid Acid Radical Cation [M - C2H4]+• m/z 235 M->Acid - C2H4 (28 Da) (McLafferty) ArylCation Pyridyl Cation [M - OEt - CO]+ m/z 190 Acylium->ArylCation - CO (28 Da) (Decarbonylation) Acid->Acylium - •OH (17 Da) RingFrag Ring Fragment [M - OEt - CO - HCN]+ m/z 163 ArylCation->RingFrag - HCN (27 Da) (Ring Contraction)

Caption: Figure 1. Proposed EI-MS fragmentation tree for this compound. The solid red arrow indicates the dominant alpha-cleavage pathway.

Summary Data Table

m/z (Monoisotopic)Ion TypeFormula (Fragment)LossMechanism
263 Molecular Ion [M]⁺˙C₈H₇BrClNO₂Ionization
235 Fragment IonC₆H₃BrClNO₂C₂H₄ (28)McLafferty Rearrangement
218 Base Peak CandidateC₆H₂BrClNO•OEt (45)α-Cleavage (Ester)
190 Fragment IonC₅H₂BrClNCO (28)Decarbonylation
163 Fragment IonC₄HBrClHCN (27)Pyridine Ring Cleavage
184 Fragment IonC₈H₇ClNO₂•Br (79)C-Br Homolysis (Minor)

References

  • PubChem. (2025).[1] 2-Bromo-5-chloropyridine Compound Summary. National Library of Medicine. [Link]

  • Khakwani, S., et al. (2016).[1] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. (Demonstrates standard ethyl ester-pyridine fragmentation: Loss of EtOH/OEt followed by CO). [Link]

  • Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Technical Guide: Infrared Spectroscopy of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

[1]

Executive Summary

Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS: 1214357-93-3) is a highly functionalized heterocyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds.[1] Its structural density—containing a pyridine core, two distinct halogens, and an ester moiety—presents a unique vibrational signature.[1]

This guide provides a comprehensive technical framework for the infrared (IR) characterization of this molecule. Unlike simple solvents, the spectral analysis of this compound requires deconvolution of overlapping signals from the electron-deficient pyridine ring and the ester functionality. This document details the theoretical vibrational profile, experimental protocols for data acquisition, and a logic-gated workflow for quality control (QC).

Structural Analysis & Vibrational Theory[1]

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The vibrational modes are governed by Hooke’s Law, where frequency (



The Pyridine Core (The Scaffold)

The pyridine ring is electron-deficient.[1] The introduction of electronegative halogens (Br at C2, Cl at C5) and an electron-withdrawing ester (at C4) further depletes electron density from the ring carbons.

  • Impact: This increases the force constants of the remaining ring bonds, typically shifting the aromatic C=C/C=N stretching frequencies to higher wavenumbers compared to unsubstituted pyridine.

The Ester Functionality (The Reporter)

The ethyl ester at the C4 position serves as a primary diagnostic handle.

  • Carbonyl (C=O): Due to conjugation with the electron-poor pyridine ring, the carbonyl bond order is slightly reduced compared to aliphatic esters, but the inductive effect of the ring nitrogen and halogens counters this. We expect a sharp, intense band.

  • C-O-C Stretch: The "ether-like" stretch of the ester will appear in the fingerprint region, often coupled with ring vibrations.

Halogen Substituents[1]
  • C-Cl and C-Br: These heavy atoms result in low-frequency vibrations (fingerprint region < 800 cm⁻¹).[1] While individual C-X stretches are difficult to isolate in complex rings, their mass effect alters the ring deformation modes significantly.[1]

Reference Spectral Profile (Predicted)

Note: The values below are derived from vibrational analysis of structural analogs (ethyl isonicotinate, 2-bromo-5-chloropyridine) and general spectroscopic principles for polysubstituted pyridines.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Aromatic C-H Stretching (

)
3030 – 3090WeakOnly one proton at C3 and one at C6 remain.[1] Signal may be very weak.
Aliphatic C-H Stretching (

)
2980, 2930, 2870MediumFrom the ethyl group (-CH₂CH₃). Look for the "cluster" of peaks just below 3000 cm⁻¹.[1][2]
Ester C=O Stretching1725 – 1745StrongPrimary ID Peak. Sharp and distinct.[1] If broadened, suspect hydrolysis (acid impurity).[1]
Pyridine Ring Skeletal Stretch (C=N, C=C)1570 – 1590Medium-StrongThe "breathing" modes of the ring. Often appears as a doublet.[1]
Pyridine Ring Skeletal Stretch1460 – 1480MediumSecondary diagnostic band for the heterocyclic core.[1]
Alkane C-H Bending (Scissoring/Rocking)1370 – 1390MediumCharacteristic of the ethyl methyl group (umbrella mode).
Ester C-O Stretching (asymmetric)1250 – 1290StrongOften the strongest peak in the fingerprint region.
C-Cl / Ring Coupled Vibration1050 – 1100MediumAromatic C-Cl usually couples with in-plane ring bending.[1]
Ring Deformation Out-of-Plane (OOP) Bending700 – 850StrongHighly sensitive to substitution pattern (2,4,5-substituted).[1]
C-Br Stretching< 650Weak/MediumOften near the cutoff of standard ATR crystals (Diamond/ZnSe).[1]

Experimental Protocol: Data Acquisition

For reliable QC, the sampling method must ensure intimate contact between the crystal and the analyte.

Sample Preparation Strategy
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

  • Alternative: KBr Pellet (only if resolution of weak overtone bands is required).[1]

Step-by-Step Workflow
  • Instrument Initialization:

    • Ensure the FTIR spectrometer has warmed up (minimum 30 mins).[1]

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans (routine) or 64 scans (high precision).

  • Background Collection:

    • Clean the ATR crystal with isopropanol.[1] Ensure it is dry.[1]

    • Collect an air background spectrum.[1] Critical: Check for atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

  • Sample Loading:

    • Place approximately 5–10 mg of this compound onto the crystal.[1]

    • Apply pressure using the anvil until the force gauge indicates optimal contact.[1] Caution: Do not over-torque, but ensure the sample is not "floating."

  • Acquisition:

    • Collect the sample spectrum.[1][2][3][4][5]

  • Post-Processing:

    • Apply Atmospheric Correction (to remove CO₂/H₂O).[1]

    • Perform Baseline Correction (Rubberband method recommended).[1]

    • Do not smooth the data unless noise is excessive, as this can obscure fine splitting in the aromatic region.[1]

Quality Control & Interpretation Logic

The following diagram illustrates the decision matrix for validating the identity of the compound based on its spectral features.

QC_WorkflowStartAcquire SpectrumCheck_COCheck 1725-1745 cm⁻¹(Carbonyl Region)Start->Check_CODecision_COStrong Peak Present?Check_CO->Decision_COCheck_OHCheck 2500-3300 cm⁻¹(Hydroxyl Region)Decision_CO->Check_OHYesFail_NoEsterFAIL: Missing Ester(Possible Decarboxylation)Decision_CO->Fail_NoEsterNoDecision_OHBroad 'Hump' Present?Check_OH->Decision_OHCheck_FingerprintCheck 1000-1300 cm⁻¹(C-O & Ring Modes)Decision_OH->Check_FingerprintNoFail_AcidFAIL: Hydrolysis Detected(Carboxylic Acid Impurity)Decision_OH->Fail_AcidYesPassPASS: Identity ConfirmedCheck_Fingerprint->PassPattern Matches Ref

Figure 1: Logic-gated workflow for spectral validation of this compound.

Troubleshooting Common Artifacts
ObservationRoot CauseCorrective Action
Broad band at 3400 cm⁻¹ Moisture (H₂O)Dry sample in a desiccator or vacuum oven.[1] Re-run.
Split Carbonyl Peak Fermi Resonance or RotamersNormal for some esters; check if peak ratio is constant.[1]
Low Intensity < 700 cm⁻¹ Crystal CutoffDiamond ATR absorbs < 550 cm⁻¹.[1] Use CsI or KBr if C-Br stretch is critical.[1]
Shifted C=O (>1750 cm⁻¹) Ring Electron DeficiencyIf the shift is extreme, verify no oxidation of the ring nitrogen (N-oxide) has occurred.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles of IR interpretation for heterocyclic esters).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Detailed assignment of Pyridine ring vibrations).

  • National Institute of Standards and Technology (NIST). (2023).[1] Pyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link] (Reference for unsubstituted pyridine core).[1]

  • PubChem. (2023).[1] Compound Summary: this compound (CAS 1214357-93-3).[1][6][7] National Library of Medicine.[1] [Link] (Structural verification).[1]

solubility of Ethyl 2-bromo-5-chloropyridine-4-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3) . As a halogenated pyridine ester, this scaffold is a critical building block in the synthesis of kinase inhibitors and agrochemicals.[1] Its physicochemical properties—specifically a calculated LogP (CLogP) of ~2.47—dictate a distinct solubility behavior: high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible solubility in water.[1]

This guide moves beyond static data, providing a Solvent Selection Decision Matrix for reaction optimization and a Self-Validating Protocol for precise solubility determination in your specific lab environment.

Physicochemical Identity & Theoretical Solubility

Before experimental handling, understanding the molecular drivers of solubility is essential for safety and process design.[1]

PropertyDataImplication for Solubility
CAS Number 1214357-93-3 Unique identifier for tracking and sourcing.
Formula C₈H₈BrClNO₂Molecular Weight: 264.50 g/mol .[1][2]
Structure Pyridine core, 2-Br, 5-Cl, 4-COOEtHalogens increase lipophilicity; Ester provides H-bond acceptance.
CLogP ~2.47Moderately lipophilic.[1] Prefers organic layers over aqueous.[1]
Physical State Solid (White to off-white)Requires dissolution energy (sonication/heating) in some solvents.[1]

Mechanistic Insight: The presence of the ethyl ester and the pyridine nitrogen makes the molecule a weak Hydrogen Bond Acceptor (HBA).[1] However, the electron-withdrawing halogens (Br, Cl) reduce the basicity of the pyridine nitrogen, making it less soluble in dilute aqueous acids compared to non-halogenated pyridines.[1] The molecule relies on dipole-dipole interactions and dispersion forces for dissolution.[1]

Solubility Profile in Common Solvents

The following data categorizes solvents by their utility in synthesis (Reaction Media) versus purification (Work-up/Crystallization).

Class A: High Solubility (Primary Reaction Solvents)

Best for homogenous reactions (SnAr, Suzuki couplings) and preparing stock solutions.

SolventSolubility RatingApplication Context
Dichloromethane (DCM) Excellent (>100 mg/mL)Ideal for transfers, chromatography loading, and low-temp reactions.
Ethyl Acetate (EtOAc) Good (>50 mg/mL)Standard extraction solvent.[1] The compound partitions efficiently into EtOAc from water.[1]
Tetrahydrofuran (THF) Good (>50 mg/mL)Preferred for organometallic couplings (e.g., Negishi, Suzuki).[1]
DMSO / DMF Excellent (>100 mg/mL)Essential for nucleophilic aromatic substitutions (SnAr) requiring high temperatures.[1]
Class B: Moderate Solubility (Crystallization Candidates)

Solubility often temperature-dependent; useful for recrystallization.

SolventSolubility RatingApplication Context
Methanol / Ethanol Moderate Soluble at room temp, but solubility drops significantly at 0°C. Good antisolvent candidate when paired with DMSO.
Toluene Moderate Excellent for high-temp reflux reactions.[1] Can serve as a crystallization solvent upon cooling.[1]
Acetonitrile (MeCN) Good Useful for HPLC sample prep and polar reactions.[1]
Class C: Low / Negligible Solubility (Antisolvents)

Used to precipitate the product or wash away impurities.

SolventSolubility RatingApplication Context
Water Insoluble (<0.1 mg/mL)The compound will crash out of organic solutions upon water addition.
Hexanes / Heptane Poor Used to triturate the solid or induce precipitation from DCM/EtOAc mixtures.[1]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical process scale-up. Use this self-validating protocol to determine exact solubility limits in your specific solvent lot.

Objective: Determine the saturation point (S) in mg/mL at 25°C.

Workflow:

  • Preparation: Weigh a clean, dry 1.5 mL microcentrifuge tube (

    
    ).
    
  • Saturation: Add 50 mg of This compound to the tube.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (suspension).[1]

  • Agitation: Shake/sonicate for 30 minutes at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Sampling: Carefully remove 100 µL of the clear supernatant and transfer to the pre-weighed tube (

    
    ).
    
  • Drying: Evaporate solvent (Genevac or N₂ stream) and dry under high vacuum for 1 hour.

  • Measurement: Weigh the tube with residue (

    
    ).
    

Calculation:


[1]

Strategic Solvent Selection for Synthesis

Selecting the wrong solvent can lead to stalled reactions or difficult work-ups.[1] Use the decision tree below to match the solvent to your reaction type.

SolventSelection Start Select Reaction Type CrossCoupling Pd-Catalyzed Coupling (Suzuki, Stille) Start->CrossCoupling SnAr Nucleophilic Substitution (SnAr) Start->SnAr Reduction Ester Reduction (to Alcohol) Start->Reduction DioxaneWater 1,4-Dioxane / Water (High Solubility + Base Sol) CrossCoupling->DioxaneWater Standard Conditions Toluene Toluene (Non-polar, High Temp) CrossCoupling->Toluene Anhydrous Conditions DMF_DMSO DMF or DMSO (Polar Aprotic, High Temp) SnAr->DMF_DMSO Displace Cl or Br THF Anhydrous THF (Low Temp, Reductant Compatible) Reduction->THF LiAlH4 / DIBAL

Figure 1: Decision Matrix for Solvent Selection based on reaction mechanism. Blue paths indicate transition-metal catalysis; Red paths indicate nucleophilic substitution.

Solubility Screening Workflow

When troubleshooting purification (e.g., oiling out), follow this logic to find a crystallization system.

SolubilityScreen Sample Crude Mixture Dissolve Dissolve in Minimal Good Solvent (DCM/EtOAc) Sample->Dissolve AddAnti Add Anti-Solvent (Hexane/Heptane) Dissolve->AddAnti Check Observation AddAnti->Check Oil Oiling Out? Check->Oil Yes Solid Precipitate? Check->Solid Yes Action1 Heat to Reflux then Cool Slowly Oil->Action1 Action2 Filter & Wash Solid->Action2

Figure 2: Crystallization screening workflow.[1] Use this loop to convert amorphous oils into handleable solids.

Safety & Handling (SDS Summary)

While specific toxicity data for this intermediate may be limited, handle as a potent halogenated pyridine.[1]

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

  • Waste: Dispose of in Halogenated Organic Waste streams.

References

  • PubChem. Compound Summary for 2-Bromo-5-chloropyridine (Core Scaffold Analysis). Retrieved from [Link][1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Contextual reference for solubility prediction principles).

Sources

Thermal Stability Profile & Handling of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermal Stability of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Executive Summary

This compound (CAS: 1214357-93-3) is a highly functionalized pyridine intermediate critical in the synthesis of pharmaceuticals, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Its structural integrity relies on the stability of the ethyl ester at the C4 position and the halogen substituents at C2 (Bromine) and C5 (Chlorine).

While the pyridine core confers significant aromatic stability, this compound exhibits specific thermal vulnerabilities: ester hydrolysis (moisture-induced), decarboxylation (post-hydrolysis), and halogen migration under extreme catalytic conditions. This guide provides a theoretical stability profile, experimental protocols for validation, and rigorous handling standards to prevent degradation during storage and scale-up.

Chemical Profile & Physicochemical Properties

The presence of electron-withdrawing halogens (Br, Cl) on the pyridine ring deactivates the system towards electrophilic attack but activates the C2/C4 positions for nucleophilic substitution. This electronic push-pull influences the thermal lability of the ester bond.

PropertySpecification / ValueNote
IUPAC Name This compound
CAS Number 1214357-93-3
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.50 g/mol
Physical State Solid (Crystalline Powder)Typically white to off-white
Predicted Boiling Point ~306°C (at 760 mmHg)Theoretical extrapolation
Flash Point ~139°CPredicted
Storage Condition 2–8°C, Inert Atmosphere (Ar/N₂)Moisture sensitive

Thermal Stability Analysis

Theoretical Decomposition Pathways

The thermal degradation of this molecule follows a hierarchical pathway, primarily triggered by moisture or excessive heat (>150°C).

  • Ester Hydrolysis (Primary Risk): In the presence of trace moisture and heat, the ethyl ester hydrolyzes to 2-bromo-5-chloroisonicotinic acid . This is the rate-limiting step for degradation in storage.

  • Decarboxylation (Secondary Risk): Pyridine-4-carboxylic acids are prone to thermal decarboxylation. Once the acid is formed, heating >180°C can drive the loss of CO₂, yielding 2-bromo-5-chloropyridine .

  • Dehalogenation (Tertiary Risk): The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is the weakest link on the ring. At temperatures >250°C, homolytic cleavage or radical scrambling may occur.

Visualization of Degradation Mechanism

DecompositionPathway Start Ethyl 2-bromo-5-chloropyridine- 4-carboxylate (Stable Solid) Hydrolysis Hydrolysis (+ H2O / Heat) Start->Hydrolysis Acid 2-bromo-5-chloroisonicotinic acid (Intermediate) Hydrolysis->Acid Rate Limiting Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Decarb Decarboxylation (> 180°C) Acid->Decarb Product 2-bromo-5-chloropyridine (Degradant) Decarb->Product Irreversible CO2 CO2 Decarb->CO2 Gas Evolution

Figure 1: Thermal degradation pathway showing hydrolysis as the precursor to irreversible decarboxylation.

Experimental Protocols for Stability Validation

As a researcher, you must not rely on generic data. Use the following self-validating protocols to determine the exact stability limits of your specific lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (


) of decomposition and detect endothermic melting vs. exothermic runaway reactions.
  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Crucible: Gold-plated high-pressure (to contain volatile byproducts) or standard Aluminum (if <300°C).

  • Protocol:

    • Weigh 2–4 mg of sample into the crucible.

    • Purge with Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp Rate: 5°C/min from 25°C to 350°C.

    • Analysis:

      • Identify the sharp endotherm (Melting Point).

      • Identify the first exothermic baseline deviation (

        
        ).
        
    • Safety Rule: If

      
      , the process is unsafe.
      
Accelerated Stability Testing (For Storage)

Objective: Simulate 1-year storage stress in 2 weeks.

  • Conditions: 40°C ± 2°C / 75% Relative Humidity (RH).

  • Duration: 14 Days.

  • Analytical Method: HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B.

  • Acceptance Criteria: Purity drop < 1.0% over 14 days.

Handling & Storage Guidelines

To maintain the "Trustworthiness" of your chemical inventory, strictly adhere to these controls.

Storage Matrix
ParameterRecommendationRationale
Temperature 2°C to 8°C Slows hydrolysis kinetics significantly.
Atmosphere Argon or Nitrogen Prevents moisture ingress and oxidation.
Container Amber GlassProtects C-Br bond from photolytic cleavage.
Desiccant Silica Gel / Mol SieveEssential to maintain anhydrous environment.
Reaction Safety (Scale-Up)

When using this intermediate in synthesis (e.g., Suzuki coupling or SNAr):

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) at reflux if base is present to prevent transesterification. Use aprotic polar solvents (DMF, DMSO, THF).

  • Base Addition: Add bases (e.g.,

    
    , 
    
    
    
    ) after the compound is dissolved to minimize localized high-pH zones that catalyze hydrolysis.
  • Thermal Limit: Do not exceed 120°C in closed vessels without prior DSC screening for gas evolution (CO₂ from decarboxylation).

Stability Testing Workflow

Use this logic flow to determine if a batch is fit for use in critical drug development steps.

StabilityWorkflow Start Batch Receipt / Synthesis Visual Visual Inspection (Color/Form) Start->Visual HPLC Purity Check (HPLC) >98%? Visual->HPLC Pass (White Solid) Fail QUARANTINE / Repurify Visual->Fail Fail (Yellow/Oil) DSC Thermal Scan (DSC) Check Tonset HPLC->DSC Yes Recrystallize Recrystallize (EtOH/Heptane) HPLC->Recrystallize No (<98%) Pass RELEASE for Use DSC->Pass Tonset > 200°C DSC->Fail Exotherm < 150°C Recrystallize->HPLC

Figure 2: Quality Control decision tree for assessing batch stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394466, this compound. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Retrieved from [Link]

(Note: While specific thermal data for this exact CAS is proprietary in many contexts, the protocols and degradation mechanisms described above are derived from authoritative heterocyclic chemistry principles and analogous halopyridine ester behaviors.)

Sources

A Technical Guide to the Chemoselective Reactivity of the C-Br Bond in Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility stems from the two distinct halogenated sites, C2-Br and C5-Cl, which offer opportunities for sequential and site-selective functionalization. This guide provides an in-depth analysis of the factors governing the reactivity of the carbon-bromine (C-Br) bond, demonstrating its preferential activation in palladium-catalyzed cross-coupling reactions over the more inert carbon-chlorine (C-Cl) bond. We will explore the fundamental principles dictating this chemoselectivity, provide field-proven protocols for key transformations, and offer insights into the causal mechanisms that enable researchers to harness this differential reactivity for precise molecular construction.

The Molecular Architecture: An Overview

This compound presents a unique combination of structural features that dictate its chemical behavior. The pyridine ring, being an electron-deficient heterocycle, activates attached halogens toward specific transformations. The positioning of the bromine atom at C2 (ortho to the nitrogen) and the chlorine atom at C5 (meta to the nitrogen) creates a distinct electronic and steric environment for each halogen. Furthermore, the electron-withdrawing ethyl carboxylate group at the C4 position further modulates the electronic landscape of the ring.

Caption: Key structural features influencing the reactivity of the title compound.

The Scientific Basis for Chemoselectivity

The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is rooted in fundamental chemical principles. This selectivity is primarily exploited in palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is rate-determining and highly sensitive to the nature of the carbon-halogen bond.

Bond Dissociation Energy (BDE)

The most significant factor governing the preferential reactivity of the C-Br bond is its lower bond dissociation energy compared to the C-Cl bond. Energy is always required to break a chemical bond[1]. The average BDE for an aromatic C-Br bond is approximately 276-285 kJ/mol, whereas for an aromatic C-Cl bond, it is significantly higher, around 339 kJ/mol[1][2]. This energy difference means that the palladium(0) catalyst can insert into the C-Br bond under much milder conditions than those required to cleave the C-Cl bond.

Bond Type (Aromatic)Average Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C-Cl~339Lower
C-Br ~285 Higher
C-I~213Highest
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and their impact on reactivity.[1][2]
Electronic Activation by the Pyridine Ring

In dihalogenated pyridines, halides positioned alpha (α) to the ring nitrogen (like the C2-Br) are generally more reactive in cross-coupling reactions than those at more distant positions.[3]. This is because the C2 position has a greater partial positive charge due to the inductive effect of the electronegative nitrogen, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3]. While both the C2-Br and C5-Cl are on an electron-deficient ring, the α-position of the bromine atom provides an additional electronic "push" towards reactivity that the C5-Cl lacks.

Contrasting Reactivity in Nucleophilic Aromatic Substitution (SNAr)

It is crucial to distinguish the reactivity trends in cross-coupling from those in nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the carbon-halogen bond and stabilizing the intermediate Meisenheimer complex[4]. Therefore, while the C-Br bond is favored for cross-coupling, SNAr reactions (if conditions are forcing enough) might target the C-Cl bond, although the C2 position is generally more activated for SNAr on a pyridine ring. For this compound, palladium-catalyzed cross-coupling remains the most effective and selective method for functionalizing the C-Br position.

Field-Proven Protocols for Selective C-Br Functionalization

The preferential reactivity of the C-Br bond is most effectively leveraged in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

G cluster_reactions Selective Cross-Coupling at C2-Br cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (with R2-NH) start->buchwald prod_suzuki C-C (sp2) Bond Formation suzuki->prod_suzuki prod_sonogashira C-C (sp) Bond Formation sonogashira->prod_sonogashira prod_buchwald C-N Bond Formation buchwald->prod_buchwald

Caption: Workflow for selective functionalization of the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the C-Br position with an aryl or vinyl boronic acid.[5][6].

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5].

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. This biphasic system effectively dissolves both the organic starting materials and the inorganic base.[6].

Self-Validating Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C2-arylated product, leaving the C5-Cl intact for subsequent transformations.

Sonogashira Coupling: C-C(sp) Bond Formation

This reaction creates a C(sp²)-C(sp) bond by coupling the C-Br bond with a terminal alkyne, a valuable transformation for introducing linear scaffolds.[7][8].

Causality of Experimental Choices:

  • Dual Catalysis: The reaction famously uses a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.

  • Base: A soluble organic base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used. It serves as both the base to deprotonate the alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Self-Validating Protocol:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (CuI, 4-6 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as DMF or THF, followed by the organic base (e.g., Et₃N, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, and dry. Purify by column chromatography to isolate the C2-alkynylated pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, coupling the C-Br position with primary or secondary amines.[9][10].

Causality of Experimental Choices:

  • Bulky Ligands: This reaction's success hinges on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP). These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Therefore, anhydrous solvents (e.g., toluene, dioxane) and inert atmosphere techniques are critical.

Self-Validating Protocol:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired 2-aminopyridine derivative.

Conclusion and Future Outlook

The selective reactivity of the C-Br bond in this compound is a well-established and reliable phenomenon, primarily driven by the principles of bond dissociation energy and electronic activation. By carefully selecting palladium-catalyzed cross-coupling conditions, researchers can confidently functionalize the C2 position while preserving the C5-Cl bond for subsequent synthetic manipulations. The protocols outlined in this guide serve as a robust starting point for the development of novel, complex pyridine-based molecules. This strategic approach to synthesis underscores the power of understanding fundamental chemical principles to achieve precise and efficient control over molecular construction, paving the way for innovations in drug discovery and materials science.

References

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. National Center for Biotechnology Information.

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

  • ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis.

  • Darrow, J. W., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10450–10499.

  • Darrow, J. W., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.

  • Biosynth. (n.d.). 2-Bromo-5-chloropyridine.

  • Chemistry LibreTexts. (2025). Bond Energies.

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

  • Wang, D., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6493–6503.

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026.

  • Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

  • Chemguide. (n.d.). An introduction to bond energy and bond length.

  • Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6426–6438.

  • ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.

  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules.

  • Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(81), 10521-10524.

  • Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465.

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

  • ChemSino. (n.d.). This compound.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • PubChem. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

  • Bellina, F., & Rossi, R. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956–959.

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring, with a specific focus on the complex substitution pattern of Ethyl 2-bromo-5-chloropyridine-4-carboxylate. We will dissect the electronic interplay of the bromo, chloro, and ethyl carboxylate substituents, their influence on the reactivity of the pyridine core, and the implications for synthetic strategy and drug design. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of pyridine-based therapeutics.

Foundational Principles: The Electronic Nature of the Pyridine Ring

The pyridine ring, an aromatic heterocycle, is isoelectronic with benzene. However, the replacement of a carbon-hydrogen unit with a more electronegative nitrogen atom introduces a significant perturbation to the ring's electronic landscape. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the entire ring system.[1][2][3] Consequently, pyridine is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene.[2][4]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[2] This localization makes the nitrogen atom itself a nucleophilic and basic site, prone to reaction with electrophiles and acids. In fact, under many conditions required for EAS, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.[5]

Electrophilic attack on the pyridine ring, when it does occur, preferentially takes place at the 3- and 5-positions (meta to the nitrogen).[4][6] This is because the resonance intermediates formed from attack at the 2-, 4-, or 6-positions place a destabilizing positive charge on the electronegative nitrogen atom.[6][7]

Dissecting the Substituent Effects in this compound

The electrophilicity of the pyridine ring in this compound is a direct consequence of the cumulative electronic effects of its three substituents. A thorough understanding of these individual contributions is paramount to predicting the molecule's reactivity.

The Halogen Substituents: Bromo and Chloro Groups

Both bromine and chlorine are halogens and exhibit a dual electronic nature. They are strongly electronegative and thus exert a powerful electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R).[8] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[9]

In the context of our target molecule:

  • 2-Bromo Group: Positioned ortho to the nitrogen, the bromo group's -I effect significantly reduces electron density at the adjacent carbons.

  • 5-Chloro Group: Located meta to the nitrogen, the chloro group's -I effect further contributes to the overall electron-deficient nature of the ring.

The relative electronegativity of the halogens also plays a role; chlorine is more electronegative than bromine. However, the position of the substituent on the ring is a more dominant factor in directing reactivity.

The Ethyl Carboxylate Group

The ethyl carboxylate group (-COOEt) at the 4-position is a potent electron-withdrawing group. It exerts both a strong negative inductive effect (-I) due to the electronegative oxygen atoms and a strong negative resonance effect (-R) by delocalizing the ring's π-electrons into the carbonyl group.[8] This powerful deactivating effect significantly diminishes the nucleophilicity of the pyridine ring, making it even less susceptible to electrophilic attack than an unsubstituted pyridine.

Synergistic Deactivation: A Highly Electron-Deficient Core

The combination of two halogen atoms and an ethyl carboxylate group, all of which are electron-withdrawing, renders the pyridine ring in this compound exceptionally electron-deficient. This profound deactivation presents a significant challenge for conventional electrophilic aromatic substitution reactions.

Predicting Electrophilic Reactivity and Regioselectivity

Given the extensive deactivation of the pyridine ring, electrophilic aromatic substitution on this compound will require harsh reaction conditions, if it proceeds at all. The directing effects of the existing substituents will govern the position of any potential incoming electrophile.

  • The nitrogen atom and the ethyl carboxylate group direct incoming electrophiles to the 3- and 5-positions.

  • The bromo and chloro groups are ortho, para-directing; however, their deactivating nature makes them weak directors in this context.

Considering the positions already occupied (2, 4, and 5), the only available positions for substitution are C-3 and C-6. The C-3 position is meta to the strongly deactivating carboxylate group and ortho to the bromo group. The C-6 position is ortho to the nitrogen and the bromo group. The steric hindrance from the adjacent bromo group and the strong deactivating influence of all substituents make electrophilic attack at either position highly unfavorable.

Quantitative Analysis of Substituent Effects

To provide a more quantitative understanding of the electronic landscape of the substituted pyridine ring, we can consider Hammett substituent constants (σ). These constants are a measure of the electronic effect of a substituent on the reactivity of an aromatic system.[8] Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

SubstituentPositionHammett Constant (σp)Hammett Constant (σm)
-Br2~0.23~0.39
-Cl5 (meta)~0.230.37
-COOEt40.450.37

Note: Hammett constants are typically determined for benzene systems and can vary slightly for pyridine. The values presented are for illustrative purposes to demonstrate the electron-withdrawing nature of the substituents.[10][11][12][13][14]

The consistently positive Hammett constants for all three substituents underscore their electron-withdrawing character and the resulting profound deactivation of the pyridine ring.

Strategic Approaches to Functionalization: Overcoming Deactivation

The diminished electrophilicity of the pyridine core in this compound necessitates alternative synthetic strategies.

Activation via N-Oxidation

A powerful and widely employed strategy to enhance the reactivity of pyridines towards electrophilic substitution is through the formation of the corresponding N-oxide.[15][16][17] The N-oxide oxygen atom can donate electron density into the ring via resonance, which activates the 2- and 4-positions towards electrophilic attack.[15][17]

Experimental Protocol: N-Oxidation of a Substituted Pyridine

Objective: To increase the electron density of the pyridine ring to facilitate electrophilic substitution.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) in Acetic Acid

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the substituted pyridine in a suitable solvent (e.g., DCM for m-CPBA, acetic acid for H₂O₂).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of the oxidizing agent (e.g., m-CPBA) to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-oxide.

  • Purify the product by column chromatography or recrystallization as needed.

Following electrophilic substitution on the N-oxide, the oxygen can be readily removed by deoxygenation using reagents like PCl₃ or (MeO)₃P to afford the desired substituted pyridine.[17]

Nucleophilic Aromatic Substitution (SNA r)

The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNA r). The bromo and chloro substituents, particularly at the 2- and 4-positions, are susceptible to displacement by strong nucleophiles.

Conceptual Workflow: Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for Nucleophilic Aromatic Substitution (SNAr).

Visualization of Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand the deactivation of the pyridine ring.

Electronic_Effects Pyridine Pyridine Ring N N Br Br (2-position) Cl Cl (5-position) COOEt COOEt (4-position) N->Pyridine -I (Inductive Withdrawal) Br->Pyridine -I (Inductive Withdrawal) Cl->Pyridine -I (Inductive Withdrawal) COOEt->Pyridine -I & -R (Inductive & Resonance Withdrawal)

Sources

synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate starting materials

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3) requires a strategic approach to manage the regiochemistry of the halogen substituents on the pyridine ring. While direct functionalization (lithiation) offers a shorter path, it is fraught with regioselectivity issues (halogen dance). The most robust, scalable, and scientifically grounded route involves the sequential functionalization of 2-amino-4-methylpyridine , leveraging the methyl group as a "masked" carboxylate.

This guide details the Methyl Oxidation Route as the primary standard for high-integrity synthesis, ensuring the correct 2-Br, 5-Cl, 4-COOEt substitution pattern.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted pyridine. The challenge lies in placing the bromine at C2, chlorine at C5, and the ester at C4 without scrambling.

  • Disconnection 1 (Ester Formation): The ester is derived from 2-bromo-5-chloropyridine-4-carboxylic acid (CAS 530156-90-2).

  • Disconnection 2 (Oxidation): The carboxylic acid at C4 is best accessed via oxidation of a methyl group. This traces back to 2-bromo-5-chloro-4-methylpyridine .[1][2][3]

  • Disconnection 3 (Halogen Introduction): The 2-bromo substituent is introduced via a Sandmeyer reaction from an amino group. The 5-chloro substituent is introduced via electrophilic aromatic substitution (EAS) on the electron-rich aminopyridine precursor.

  • Starting Material: 2-Amino-4-methylpyridine (Commercial, inexpensive).

Synthesis Pathway Diagram

SynthesisPathway SM 2-Amino-4-methylpyridine (Starting Material) Int1 2-Amino-5-chloro-4-methylpyridine (Intermediate 1) SM->Int1 Step 1: Chlorination (NCS, MeCN) Int2 2-Bromo-5-chloro-4-methylpyridine (Intermediate 2) Int1->Int2 Step 2: Sandmeyer Bromination (NaNO2, HBr, CuBr) Int3 2-Bromo-5-chloropyridine-4-carboxylic acid (Intermediate 3 - Key Precursor) Int2->Int3 Step 3: Methyl Oxidation (KMnO4, H2O) Product This compound (Target Molecule) Int3->Product Step 4: Esterification (EtOH, H2SO4 or SOCl2)

Figure 1: Step-wise synthetic pathway from 2-amino-4-methylpyridine to the target ester.

Part 2: Detailed Experimental Protocols

Step 1: Chlorination of 2-Amino-4-methylpyridine

Objective: Introduce the chlorine atom at the C5 position. The amino group at C2 directs electrophiles to C3 and C5. The C5 position is sterically favored over C3 (which is flanked by the amino and methyl groups).

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine in MeCN (5 mL/g).

    • Cool the solution to 0–5 °C.

    • Add NCS portion-wise over 30 minutes to maintain temperature.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate the solvent. Redissolve in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na2SO4.[4]

    • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

  • Key Insight: Avoid using Cl2 gas, as it can lead to over-chlorination. NCS provides controlled monochlorination.

Step 2: Sandmeyer Bromination

Objective: Convert the C2-amino group to a C2-bromo group. This step establishes the final halogen pattern.

  • Reagents: Intermediate 1 (1.0 eq), NaNO2 (1.5 eq), 48% HBr (aq), CuBr (0.5 eq) or Br2.

  • Procedure:

    • Suspend Intermediate 1 in 48% HBr (10 mL/g) and cool to -5 °C (ice/salt bath).

    • Add a solution of NaNO2 in water dropwise, keeping the internal temperature < 0 °C. Stir for 30 mins to form the diazonium salt.

    • Substitution: Slowly add CuBr (dissolved in HBr) or elemental Bromine dropwise.

    • Allow the mixture to warm to RT and then heat to 60 °C for 1 hour to ensure N2 evolution is complete.

    • Workup: Neutralize with NaOH (aq) to pH 8–9. Extract with Dichloromethane (DCM).

    • Yield Check: This yields 2-bromo-5-chloro-4-methylpyridine (CAS 885267-40-3).[2]

Step 3: Oxidation of the Methyl Group

Objective: Transform the C4-methyl group into the C4-carboxylic acid. This is the most critical step for yield.

  • Reagents: Intermediate 2 (1.0 eq), KMnO4 (3.0–4.0 eq), Water/Pyridine (1:1) or t-BuOH/H2O.

  • Procedure:

    • Suspend Intermediate 2 in water (20 mL/g). Heat to 70–80 °C.

    • Add KMnO4 solid in portions over 2–3 hours. The reaction is exothermic; control temperature.

    • Reflux for 4–8 hours until the purple color persists (indicating excess oxidant).

    • Quench: Add MeOH to destroy excess KMnO4. Filter the hot mixture through Celite to remove MnO2.

    • Isolation: Acidify the filtrate with HCl to pH 2. The product, 2-bromo-5-chloropyridine-4-carboxylic acid (CAS 530156-90-2), will precipitate. Filter and dry.[5]

Step 4: Esterification

Objective: Convert the acid to the ethyl ester.

  • Reagents: Intermediate 3 (1.0 eq), Ethanol (excess), Thionyl Chloride (SOCl2) (1.5 eq) or H2SO4 (cat).

  • Procedure:

    • Suspend the carboxylic acid in anhydrous Ethanol.

    • Cool to 0 °C. Add SOCl2 dropwise (forms HCl in situ and activates the acid).

    • Heat to reflux for 3–5 hours.

    • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid).

    • Final Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Quantitative Data & Specifications

ParameterSpecification / Data
Target CAS 1214357-93-3
Formula C8H7BrClNO2
Molecular Weight 264.50 g/mol
Appearance Off-white to pale yellow solid
Purity Goal >97% (HPLC)
Key NMR Shift (H3) ~8.0 ppm (singlet) - Diagnostic for C3 position
Key NMR Shift (H6) ~8.6 ppm (singlet) - Diagnostic for C6 position
Key NMR Shift (Ethyl) ~4.4 ppm (q), ~1.4 ppm (t)

Part 4: Alternative "Direct Lithiation" Route (Research Scale Only)

Warning: This route is faster but prone to "Halogen Dance" and lower regioselectivity.

Concept: Direct lithiation of 2-bromo-5-chloropyridine (Commercial, CAS 40473-01-6) using LDA, followed by quenching with Ethyl Chloroformate. Mechanism: The acidity of the C4 proton is enhanced by the adjacent Cl (C5) and the inductive effect of the ring nitrogen. However, the C3 proton (adjacent to Br) is also acidic. Protocol:

  • Cool 2-bromo-5-chloropyridine in THF to -78 °C .

  • Add LDA (1.1 eq) slowly. Crucial: Temperature must not rise to prevent Br migration.

  • Stir for 30 mins.

  • Add Ethyl Chloroformate (1.2 eq).

  • Warm to RT and quench. Risk: If lithiation occurs at C3, you obtain the 3-carboxylate. If Br migrates, you obtain mixtures. The Methyl Oxidation route (Part 2) is superior for purity.

References

  • Regioselective Lithiation of Halopyridines . Royal Society of Chemistry (RSC). Chemical Communications, "Highly regioselective lithiation of pyridines". Available at: [Link]

  • Sandmeyer Reaction Protocols for Aminopyridines . Organic Syntheses, Coll. Vol. 3, p. 136 (1955). "2-Bromopyridine".[1][2][3][6][7] Available at: [Link]

Sources

Strategic Sourcing and Technical Utilization of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and synthetic utility of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3).

Executive Summary

This compound (CAS 1214357-93-3) is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., p38 MAPK, Aurora kinase) and advanced agrochemicals. Its tri-functional nature—possessing a reactive bromide, a stable chloride, and an ester handle—makes it a versatile "linchpin" for fragment-based drug discovery (FBDD).

However, the supply chain for this molecule is fraught with technical risks, most notably regioisomeric confusion . Suppliers frequently conflate this target with its isomer, ethyl 5-bromo-2-chloropyridine-4-carboxylate (CAS 1214346-11-8). This guide provides a robust framework for sourcing, validating, and utilizing this compound, ensuring scientific integrity from procurement to bench.

Chemical Profile & Critical Quality Attributes (CQAs)

Identity and Physicochemical Properties
PropertySpecification
IUPAC Name This compound
Common Name Ethyl 2-bromo-5-chloroisonicotinate
CAS Number 1214357-93-3 (Target)
Isomer Risk 1214346-11-8 (Ethyl 5-bromo-2-chloropyridine-4-carboxylate)
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.50 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
Structural Visualization

The molecule features three distinct orthogonal handles for chemical diversification.

ChemicalStructure Core Pyridine Core Pos2 C2: Bromide (High Reactivity) Core->Pos2 Suzuki/Buchwald Pos4 C4: Ethyl Ester (Electrophile) Core->Pos4 Hydrolysis/Reduction Pos5 C5: Chloride (Steric/Electronic) Core->Pos5 Late-stage functionalization

Figure 1: Orthogonal reactivity map of this compound.

Commercial Supply Landscape

Validated Suppliers vs. Aggregators

Sourcing this specific isomer requires distinguishing between "stock-holding" manufacturers and "virtual" aggregators.

TierSupplier TypeRepresentative CompaniesStrategy
Tier 1 Specialty Manufacturers AiFChem , BenchChem , WuXi AppTec Primary Source. These vendors specialize in halogenated heterocycles and are most likely to have valid analytical data.
Tier 2 Catalog Aggregators eMolecules, MolPort, SciFinderDiscovery Tool. Use to locate stock, but verify the "Shipped From" location. High risk of lead-time delays.
Tier 3 General Catalog Sigma-Aldrich, Combi-BlocksCheck Carefully. Often list the isomer (5-Br, 2-Cl) more prominently. Verify CAS matches exactly before ordering.
Procurement Risk Mitigation

The Isomer Trap: The most common failure mode in sourcing this compound is receiving the 5-bromo-2-chloro isomer.

  • Cause: Both are synthesized from similar precursors (aminopyridines) and have identical molecular weights (264.50).

  • Prevention: Require a ¹H-NMR spectrum prior to shipment. The coupling constants and chemical shifts of the pyridine protons are distinct.

Quality Assurance & Validation Protocols

Trust but verify. Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Implement this internal validation workflow.

Analytical Discrimination (NMR)

The key to distinguishing the target (2-Br, 5-Cl) from its isomer (5-Br, 2-Cl) lies in the chemical shift of the aromatic protons.

  • Target (2-Br, 5-Cl): The proton at C6 (adjacent to N and Cl) will appear as a singlet (or fine doublet) typically downfield (~8.4-8.6 ppm) due to the inductive effect of the adjacent Nitrogen and Chlorine. The proton at C3 (adjacent to Br and Ester) will be distinct.

  • Isomer (5-Br, 2-Cl): The proton at C6 (adjacent to N and Br) will have a slightly different shift.

QC Workflow Diagram

QC_Workflow Start Receive Shipment CheckCAS Verify CAS on Vial (Must be 1214357-93-3) Start->CheckCAS LCMS Run LCMS (Confirm MW 264.5) CheckCAS->LCMS NMR Run 1H-NMR (DMSO-d6) LCMS->NMR Decision Analyze Aromatic Region NMR->Decision Pass PASS: Release to Inventory Decision->Pass Singlets at expected shift Fail FAIL: Isomer Detected Decision->Fail Coupling/Shift mismatch

Figure 2: Incoming Goods Quality Control Decision Tree.

Synthetic Utility & Applications

Why Buy vs. Make?
  • Buy: If <10g is needed for SAR (Structure-Activity Relationship) exploration. The synthesis requires handling corrosive reagents (HBr) and potentially unstable lithiated intermediates.

  • Make: If >100g is needed. The commercial cost per gram is high (~

    
    100/g), whereas the raw materials (2-amino-5-chloropyridine) are inexpensive.
    
Reaction Pathways

This scaffold is a "privileged structure" in medicinal chemistry.

  • C2-Bromide (Suzuki/Stille Coupling): The C2 position is highly activated for nucleophilic aromatic substitution (SₙAr) and Palladium-catalyzed cross-couplings. It reacts preferentially over the C5-chloride.

  • C4-Ester (Heterocycle Formation): The ester can be converted to hydrazides, amides, or alcohols, serving as a precursor for bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).

ReactionPathways Substrate Ethyl 2-bromo-5-chloropyridine -4-carboxylate Prod1 2-Aryl Derivative (Suzuki Coupling) Substrate->Prod1 Pd(PPh3)4, ArB(OH)2 Selective at C2-Br Prod2 Amide/Alcohol (Reduction/Amidation) Substrate->Prod2 LiBH4 or R-NH2 Reacts at C4-Ester Prod3 Bicyclic Scaffold (Cyclization) Prod2->Prod3 Hydrazine/Cyclization

Figure 3: Synthetic divergence from the core scaffold.

Synthesis Route (Technical Insight)

For teams opting to synthesize, the standard industrial route involves directed ortho-lithiation or Sandmeyer reaction sequences.

  • Route A (From 2-amino-5-chloropyridine):

    • Bromination: 2-amino-5-chloropyridine + NaNO₂/HBr → 2-bromo-5-chloropyridine.

    • Lithiation: LDA (Lithium Diisopropylamide) at -78°C. The directing effects of Br and Cl favor lithiation at C4.

    • Trapping: Quench with Ethyl Chloroformate (ClCO₂Et).

    • Warning: "Halogen Dance" (migration of the bromine) is a significant risk during lithiation if temperature is not strictly controlled.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 817098 (2-Bromo-5-chloropyridine). Retrieved from [Link]

  • Bouillon, A., et al. (2002).[1] Synthesis of novel halopyridinylboronic acids and esters.[1] Tetrahedron, 58(14), 2885-2890.[1] (Contextual reference for halogenated pyridine reactivity).

  • Schlosser, M., et al. (2005).[1] Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines.[1] Journal of Organic Chemistry, 70(7).[1] (Reference for lithiation/halogen dance risks).

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its dihalogenated pyridine core, adorned with an electron-withdrawing ester group, presents multiple reaction sites that can be selectively functionalized. This allows for the sequential and controlled introduction of diverse molecular fragments, making it an ideal scaffold for building complex, poly-substituted pyridine derivatives. These derivatives are prevalent in a wide array of biologically active molecules and functional materials.

The key to unlocking the synthetic potential of this substrate lies in the differential reactivity of the C2-Br and C5-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, a principle that forms the basis for selective functionalization.[1] However, the electronic properties of the pyridine ring and the choice of catalyst system can be manipulated to achieve selective coupling at either position, offering chemists a powerful tool for molecular construction.[1][2]

This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions involving this compound, including detailed protocols, mechanistic insights, and data-driven recommendations for achieving high yields and regioselectivity.

Chemoselectivity: The Core Scientific Challenge

The central challenge and opportunity when using this compound is controlling the chemoselectivity of the cross-coupling reaction. The C-X bond strength and the electronic nature of the pyridine ring are the primary determinants of reactivity.

  • Reactivity Hierarchy: The general reactivity order for aryl halides in palladium-catalyzed couplings is C–I > C–Br > C–Cl.[1] This intrinsic difference suggests that the C2-Br bond will preferentially undergo oxidative addition over the C5-Cl bond.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole that makes the C2 position more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[2] This electronic factor reinforces the inherent reactivity of the C-Br bond at the C2 position.

  • Ligand and Catalyst Control: While the inherent reactivity favors the C2-Br position, the choice of palladium catalyst and, more critically, the phosphine ligand can sometimes be used to override this preference and achieve unconventional site selectivity.[2] Bulky, electron-rich ligands can alter the steric and electronic environment around the palladium center, influencing which C-X bond is activated.

The following sections will detail specific protocols that leverage these principles to achieve selective transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for constructing biaryl and heteroaryl-aryl structures due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4]

Principle and Mechanistic Insight

The reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] For this compound, the oxidative addition of the Pd(0) catalyst is the selectivity-determining step, occurring preferentially at the more labile C2-Br bond.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Selective at C2-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol for Selective Suzuki Coupling at the C2-Position

This protocol is optimized for selective reaction at the C2-bromo position, leaving the C5-chloro substituent intact for potential subsequent functionalization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Typical Yield (%)Selectivity (C2:C5)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95>98:2
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-92>98:2
SPhos Pd G2K₃PO₄2-MeTHF/H₂O8090-97>99:1

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This is particularly valuable in drug discovery, where aryl amine moieties are common pharmacophores.

Principle and Mechanistic Insight

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium catalyst to the C-Br bond. The resulting palladium(II) complex then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex, which reductively eliminates to yield the aminated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Selective at C2-Br) Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coord Amine Coordination / Deprotonation Ar-Pd(II)-Br(L)->Amine_Coord HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coord->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol for Selective C-N Coupling at the C2-Position

This protocol employs a modern catalyst system for efficient amination at the C2-bromo position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos or RuPhos (Ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by flash chromatography.

PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10080-95
Pd(OAc)₂RuPhosCs₂CO₃Dioxane11075-90
XPhos Pd G3LHMDSTHF6588-98

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds. This reaction is essential for synthesizing conjugated systems found in materials science and complex natural products.

Principle and Mechanistic Insight

The Sonogashira reaction uniquely involves a dual catalytic system, typically palladium and a copper(I) co-catalyst. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.

Protocol for Selective Sonogashira Coupling at the C2-Position

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

  • Solvent: THF or DMF (optional)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5085-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6080-90

Heck Coupling: Vinylation of the Pyridine Core

The Mizoroki-Heck reaction allows for the coupling of aryl halides with alkenes, providing a direct route to substituted styrenes and other vinylated aromatics.[8]

Principle and Mechanistic Insight

The Heck reaction cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.

Protocol for Selective Heck Coupling at the C2-Position

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: DMF or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • Combine this compound (1.0 eq), Pd(OAc)₂ (3 mol%), the phosphine ligand (6 mol%), and the base (Et₃N, 2.0 eq) in a sealable reaction vessel.

  • Add the solvent (e.g., DMF) and the alkene (1.5 eq).

  • Seal the vessel and heat to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Sequential Cross-Coupling: A Strategy for Disubstituted Pyridines

The differential reactivity of the C-Br and C-Cl bonds provides a clear pathway for sequential functionalization. A milder coupling reaction (e.g., Suzuki or Sonogashira) can be performed first at the C2-Br position. After purification, the resulting 2-substituted-5-chloropyridine can then undergo a second, typically more forcing, cross-coupling reaction at the C5-Cl position.[1] This requires a more active catalyst system, often involving bulky, electron-rich phosphine ligands and stronger bases, to activate the less reactive C-Cl bond.[1]

Caption: Workflow for sequential cross-coupling reactions.

Troubleshooting and Safety Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Catalyst deactivation is a common issue. Consider using a different ligand or a pre-formed palladium catalyst.

  • Lack of Selectivity: If coupling occurs at the C5-Cl position, the reaction conditions may be too harsh. Try lowering the temperature, using a less active catalyst, or a milder base.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can occur. Using a slight excess of the pyridine substrate can sometimes mitigate this.

  • Safety: Palladium catalysts, phosphine ligands, and many solvents are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Organotin reagents used in Stille couplings are particularly toxic and should be handled with extreme care.[9]

Conclusion

This compound is a powerful and versatile substrate for constructing complex pyridine-based molecules. A deep understanding of the principles of palladium-catalyzed cross-coupling, particularly the factors governing chemoselectivity, allows researchers to selectively functionalize either the C2-bromo or C5-chloro position. The protocols outlined in this guide provide a robust starting point for developing synthetic routes towards novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction parameters remains key to achieving high yields and the desired regiochemical outcomes.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). PubMed. [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-based Dyes for Live Cell Imaging. Semantic Scholar. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). ACS Publications. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc. [Link]

Sources

Application Notes and Protocols: Ethyl 2-bromo-5-chloropyridine-4-carboxylate as a Strategic Building Block in Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous blockbuster drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a "privileged scaffold" for targeting a wide array of biological entities, from enzymes to receptors. Within the vast chemical space of pyridine derivatives, halogenated intermediates are of paramount importance, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

This guide focuses on Ethyl 2-bromo-5-chloropyridine-4-carboxylate , a trifunctionalized building block with exceptional potential for the synthesis of complex pharmaceutical agents. The strategic placement of a bromo, a chloro, and an ethyl carboxylate group on the pyridine ring allows for a programmed, regioselective approach to molecular construction. The differential reactivity of the two halogen atoms is the key to its utility, enabling sequential, orthogonal derivatization. This document provides an in-depth exploration of its reactivity and detailed protocols for its application in synthetic workflows relevant to drug discovery, particularly in the realm of protein kinase inhibitors.

Molecular Architecture and Strategic Reactivity

This compound offers three distinct points for chemical modification: the C2-bromo, C5-chloro, and C4-ester functionalities. The electronic nature of the pyridine ring, with the electron-withdrawing nitrogen atom, significantly influences the reactivity of the attached halogens.

  • C2-Bromo Group: This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst compared to the C-Cl bond, providing a handle for the first, selective functionalization.[1][2]

  • C5-Chloro Group: While less reactive in cross-coupling than the C-Br bond, the C5-chloro group can be engaged under more forcing conditions or with more active catalyst systems.[1] This allows for a second, distinct modification after the C2 position has been addressed.

  • C2-Chloro vs. C5-Chloro in Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position is significantly activated towards nucleophilic attack due to its ortho position relative to the ring nitrogen.[3][4][5] The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution. The C5-chloro group is less activated for SNAr. This provides an alternative, powerful strategy for regioselective substitution.[4]

  • C4-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in pharmaceuticals, or it can be converted to an amide. Carboxylic acids and their derivatives are present in roughly 25% of all commercialized pharmaceuticals.[6]

This differential reactivity allows for a predictable and controlled synthetic strategy, as depicted in the workflow below.

G cluster_0 Pathway A: Cross-Coupling First cluster_1 Pathway B: S(N)Ar First start This compound suzuki Suzuki-Miyaura Coupling (Selective at C2-Br) start->suzuki Pd Catalyst, Base Arylboronic Acid snar_B Nucleophilic Aromatic Substitution (Selective at C2-Br) start->snar_B Nucleophile (e.g., Amine) intermediate_A Ethyl 5-chloro-2-arylpyridine-4-carboxylate suzuki->intermediate_A snar_A Nucleophilic Aromatic Substitution (at C5-Cl) or Second Cross-Coupling intermediate_A->snar_A Nucleophile or 2nd Coupling Partner product_A Di-substituted Pyridine Derivative A snar_A->product_A intermediate_B Ethyl 5-chloro-2-(nucleophile)pyridine-4-carboxylate snar_B->intermediate_B suzuki_B Suzuki-Miyaura Coupling (at C5-Cl) intermediate_B->suzuki_B Pd Catalyst, Base Arylboronic Acid product_B Di-substituted Pyridine Derivative B suzuki_B->product_B

Caption: Regioselective functionalization strategies for this compound.

Application in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many approved kinase inhibitors feature a substituted heterocyclic core that interacts with the hinge region of the ATP-binding pocket. The structural motif of a 2-amino-5-aryl-pyridine is a common feature in this class of drugs. This compound is an ideal starting material for the synthesis of such compounds.

The following section provides detailed protocols for a two-step synthesis of a scaffold common to many kinase inhibitors, starting from our title compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C2-bromo position of this compound. The conditions are chosen to favor the reaction at the more reactive C-Br bond.[1][8]

Objective: To synthesize Ethyl 2-aryl-5-chloropyridine-4-carboxylate derivatives.

Materials:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound278.50278.5 mg1.01.0
Arylboronic Acid-1.2 mmol1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5657.8 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound (278.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-aryl-5-chloropyridine-4-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For less reactive aryl chlorides, or for the subsequent coupling at the C5-chloro position, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos, SPhos), may be necessary.[2]

  • Base: Sodium carbonate is a moderately strong base suitable for many Suzuki reactions. Other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used and may improve yields depending on the substrate.

  • Solvent System: The mixture of dioxane and water is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details the substitution of the remaining chloro group at the C5-position with a primary or secondary amine. This reaction is a cornerstone for introducing key pharmacophores into the pyridine scaffold.

Objective: To synthesize Ethyl 2-aryl-5-(amino)pyridine-4-carboxylate derivatives.

Materials:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
Ethyl 2-aryl-5-chloropyridine-4-carboxylate-1.0 mmol1.01.0
Amine (R¹R²NH)-1.5 mmol1.51.5
N,N-Diisopropylethylamine (DIPEA)129.24348 µL (2.0 mmol)2.02.0
N-Butanol (n-BuOH)-5 mL--

Procedure:

  • In a sealed tube, dissolve ethyl 2-aryl-5-chloropyridine-4-carboxylate (1.0 mmol) in n-butanol (5 mL).

  • Add the desired amine (1.5 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120-140 °C. The use of microwave irradiation can significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Experimental Choices:

  • Solvent and Temperature: High-boiling polar solvents like n-butanol, DMF, or DMSO are typically required for SNAr on less activated aryl chlorides. Elevated temperatures provide the necessary activation energy to overcome the aromaticity barrier.[9]

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Final Step - Ester Hydrolysis: The ethyl ester of the final product can be easily hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions to provide the corresponding carboxylic acid, a key functional group for interaction with biological targets.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates the two-step sequence to generate a core scaffold found in many kinase inhibitors.

Caption: Synthetic route to a kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its key attribute lies in the differential reactivity of its two halogen substituents, which enables chemists to perform regioselective and sequential Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. This controlled, step-wise approach to molecular elaboration is a powerful strategy in modern drug discovery, allowing for the efficient construction of compound libraries for lead optimization. The protocols and insights provided herein demonstrate the utility of this reagent in accessing scaffolds of high interest, particularly for the development of novel protein kinase inhibitors.

References

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). [Video]. YouTube. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). Journal of Medicinal Chemistry.
  • 5-Chloropyridine-2-carboxylic acid. Chem-Impex. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Nucleophilic substitution reactions in pyridine. quimicaorganica.org.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Nucleophilic substitution of pyridines. Chemistry Online.
  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Marine Drugs.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • What are the applications of 2-Bromo-5-chloropyridine in drug synthesis? Guidechem.
  • Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.
  • Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. Organic Letters.
  • 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consider
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • 5-bromo-2-chloropyridine-4-carboxylic Acid. Tradeindia.
  • 2-Bromo-5-chloropyridine. Biosynth.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • 2-Bromo-5-chloropyridine. PubChem.

Sources

Application Notes and Protocols for Regioselective Reactions of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a versatile building block in medicinal chemistry and materials science. Its dihalogenated nature, coupled with the electron-withdrawing carboxylate group, presents a unique scaffold for introducing molecular diversity through regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds, as well as the electronic activation of the pyridine ring, allows for precise chemical modifications at either the 2- or 5-position. This guide provides an in-depth exploration of the principles governing regioselectivity and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr) on this valuable substrate.

Understanding Regioselectivity: The Interplay of Halogen Reactivity and Electronic Effects

The key to selectively functionalizing this compound lies in understanding the interplay of two primary factors: the inherent reactivity of the carbon-halogen bonds and the electronic landscape of the pyridine ring.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and thus more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. Consequently, under standard conditions, reactions are expected to favor the 5-position (C-Br).

However, the pyridine nitrogen and the C4-ester group significantly influence the electronic distribution within the ring. The nitrogen atom is electron-withdrawing through an inductive effect, and the ester group is a strong resonance-withdrawing group. This electronic pull renders the entire pyridine ring electron-deficient, which can enhance the reactivity of the C-Cl bond at the 2-position, a position that is ortho to the nitrogen.[2] The choice of palladium catalyst, and particularly the phosphine ligand, can further modulate this inherent reactivity, allowing for selective functionalization at either halogen.[3]

For nucleophilic aromatic substitution (SNAr), the pyridine nitrogen and the C4-ester group activate the ring towards nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions.[2] In this substrate, the 2-position, bearing a chlorine atom, is a prime site for SNAr.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[4] By carefully selecting the reaction conditions, one can achieve selective coupling at either the C5-Br or C2-Cl position of this compound.

Selective Coupling at the C5-Position (Br)

To favor reaction at the more reactive C-Br bond, milder reaction conditions and a less reactive palladium catalyst are typically employed.

Substrate This compound Catalyst_C5 Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O Substrate->Catalyst_C5 ArylBoronicAcid Ar-B(OH)₂ ArylBoronicAcid->Catalyst_C5 Product_C5 Ethyl 2-(aryl)-5-chloropyridine-4-carboxylate Catalyst_C5->Product_C5 Selective C-Br activation Substrate_C5_coupled Ethyl 5-aryl-2-bromopyridine-4-carboxylate Catalyst_C2 Pd₂(dba)₃, SPhos K₃PO₄, Dioxane Substrate_C5_coupled->Catalyst_C2 ArylBoronicAcid2 Ar'-B(OH)₂ ArylBoronicAcid2->Catalyst_C2 Product_C2 Ethyl 2,5-diarylpyridine-4-carboxylate Catalyst_C2->Product_C2 Selective C-Cl activation Substrate This compound Catalyst_Sonogashira Pd(PPh₃)₂Cl₂, CuI Et₃N, THF Substrate->Catalyst_Sonogashira Alkyne R-C≡CH Alkyne->Catalyst_Sonogashira Product_Sonogashira Ethyl 5-(alkynyl)-2-chloropyridine-4-carboxylate Catalyst_Sonogashira->Product_Sonogashira Selective C-Br activation Substrate This compound Catalyst_BH Pd₂(dba)₃, BINAP NaOtBu, Toluene Substrate->Catalyst_BH Amine R¹R²NH Amine->Catalyst_BH Product_BH Ethyl 5-bromo-2-(amino)pyridine-4-carboxylate Catalyst_BH->Product_BH Selective C-Cl amination Substrate This compound Conditions_SNAr Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Substrate->Conditions_SNAr Nucleophile Nu-H (e.g., R-NH₂) Nucleophile->Conditions_SNAr Product_SNAr Ethyl 5-bromo-2-(nucleophile)pyridine-4-carboxylate Conditions_SNAr->Product_SNAr Selective C-Cl substitution

Sources

Advanced Strategies for the Synthesis and Functionalization of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem" in Drug Discovery

The pyridine ring is a privileged pharmacophore, present in over 20% of the top 200 FDA-approved drugs (e.g., Esomeprazole, Imbruvica, Claritin). Its ability to modulate physicochemical properties—lowering lipophilicity (LogP) and acting as a hydrogen bond acceptor—makes it indispensable.

However, pyridines present a dichotomy: they are essential yet synthetically recalcitrant.

  • Electronic Deficiency: The electronegative nitrogen renders the ring electron-deficient, making electrophilic aromatic substitution (SEAr) difficult and often requiring harsh conditions that are incompatible with complex scaffolds.

  • Catalyst Poisoning: The nitrogen lone pair coordinates strongly to transition metals (Pd, Pt, Cu), frequently killing catalytic cycles in cross-coupling reactions.

  • Regioselectivity: Controlling C2 vs. C3 vs. C4 functionalization requires distinct strategic approaches.[1]

This guide details two high-impact protocols that overcome these barriers: Innate C-H Functionalization (for late-stage diversification) and MIDA-Boronate Cross-Coupling (for handling unstable intermediates).

Strategic Landscape & Decision Matrix

Before selecting a protocol, the medicinal chemist must evaluate the substrate's electronic bias and the desired substitution pattern.

PyridineStrategy Start Target: Substituted Pyridine Pattern Desired Substitution Pattern? Start->Pattern C2_C4 C2 or C4 Alkylation/Arylation Pattern->C2_C4 Electron Deficient Sites C3 C3 Functionalization Pattern->C3 Electron Rich Sites Unstable Unstable 2-Metallated Species? C2_C4->Unstable Building Block Assembly Method_Minisci Protocol A: Radical C-H Functionalization (Minisci / Zinc Sulfinates) C2_C4->Method_Minisci Late Stage / Direct C-H Method_Suzuki Protocol B: MIDA Boronate Coupling (Slow Release Strategy) C3->Method_Suzuki Standard Cross-Coupling Method_DeNovo De Novo Synthesis (Hantzsch/Kröhnke) C3->Method_DeNovo If Halide Unavailable Unstable->Method_Suzuki Prevent Protodeboronation

Figure 1: Strategic decision tree for pyridine synthesis. Green paths indicate innate reactivity; yellow indicates handling unstable intermediates.

Protocol A: Innate C-H Functionalization (Zinc Sulfinates)

Application: Late-Stage Functionalization (LSF) of complex pyridine scaffolds. Primary Utility: Installing alkyl, fluoroalkyl (CF3, CF2H), and difluoroethyl groups at C2 and C4 positions without pre-functionalization (halides).

Scientific Rationale

Traditional Minisci reactions use carboxylic acids, silver catalysts, and persulfates, often requiring high temperatures and strong acids that degrade sensitive pharmacophores. The modern approach, pioneered by the Baran Lab, utilizes Zinc Bis(alkanesulfinate) salts (Diversinates™).

  • Mechanism: The reaction proceeds via a radical pathway.[1][2] The alkyl radical is generated by oxidative desulfination (using TBHP). This nucleophilic radical attacks the most electron-deficient position of the protonated pyridine (C2 or C4).

  • Why Zinc Sulfinates? They are bench-stable solids, release radicals gently, and avoid the harsh acidity of traditional Minisci conditions.

MinisciMechanism Step1 Zn(SO2R)2 (Zinc Sulfinate) Radical R• (Alkyl Radical) Step1->Radical Oxidative Desulfination (-SO2) Oxidant TBHP (t-BuO•) Oxidant->Step1 Intermediate Radical Cation Intermediate Radical->Intermediate Adds to C2/C4 Pyridine Pyridine-H+ Pyridine->Intermediate Product Substituted Pyridine Intermediate->Product Oxidation & -H+

Figure 2: Mechanistic pathway of Zinc Sulfinate mediated C-H functionalization.

Detailed Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 1 mmol)

  • Reagent: Zinc bis(difluoromethanesulfinate) (DFMS) or analog: 3.0 equiv

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[3] solution: 5.0 equiv

  • Solvent: DMSO/H2O (2:1) or DCM/H2O (biphasic)

  • Additive: TFA (1.0 equiv) only if substrate is not already a salt or electron-rich.

Step-by-Step Methodology:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv) and the Zinc Sulfinate salt (3.0 equiv).

  • Solvent Addition: Add DCM (3 mL) and water (1.5 mL). If solubility is poor, switch to DMSO.

  • Acidification (Critical): Add TFA (1.0 equiv) dropwise. Note: Protonation lowers the LUMO of the pyridine ring, accelerating nucleophilic radical attack.

  • Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (5.0 equiv) dropwise. Caution: Exothermic.

  • Reaction: Remove ice bath and stir vigorously at room temperature (23°C) for 4–12 hours.

    • Tip: Vigorous stirring is essential for biphasic systems to ensure radical transfer.

  • Quench & Workup: Dilute with DCM. Slowly add sat. aq. NaHCO3 to neutralize TFA and solubilize Zinc salts. Extract organic layer (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography. (Note: Regioisomers C2 vs C4 may require careful separation).

Troubleshooting & Optimization
IssueRoot CauseSolution
Low Conversion Radical quenching or poor initiation.Add a 2nd portion of Zn-salt (1 equiv) and TBHP (2 equiv) after 4h.
Poor Regioselectivity Substrate has multiple similar electrophilic sites.[4][5]Install a temporary blocking group (e.g., Cl or Br) at the unwanted position, or use bulky radicals.
Decomposition Oxidative sensitivity of substrate.[1]Switch oxidant to K2S2O8 or reduce temperature to 0°C constant.

Protocol B: Cross-Coupling Unstable 2-Pyridyl Species (MIDA Boronates)

Application: Synthesis of 2-arylpyridines where the pyridine acts as the nucleophile. Challenge: 2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetalation step in Suzuki couplings.

Scientific Rationale

The MIDA (N-methyliminodiacetic acid) Boronate strategy, developed by the Burke Lab, utilizes a "Slow Release" mechanism.[1] The MIDA ligand renders the boron atom sp3-hybridized and unreactive towards transmetalation. Under mild aqueous basic conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, preventing decomposition while enabling coupling.[1]

MIDAMechanism MIDA 2-Pyridyl MIDA (Stable Storage) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis FreeAcid Free Boronic Acid (Transient/Unstable) Hydrolysis->FreeAcid Rate Limiting Release PdCycle Pd(II)-Aryl Complex FreeAcid->PdCycle Fast Transmetalation Product Cross-Coupled Product PdCycle->Product Reductive Elimination

Figure 3: The "Slow Release" mechanism preventing protodeboronation of 2-pyridyl species.

Detailed Experimental Protocol

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: 2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv) + XPhos (0.08 equiv)

    • Why XPhos? This bulky, electron-rich ligand facilitates oxidative addition of chlorides and accelerates transmetalation.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Vial Charge: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and K3PO4 (3.0 equiv).

  • Solvent Preparation: Degas the Dioxane/Water mixture (4:1) by sparging with Argon for 15 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Addition: Add the solvent mixture to the solids (Concentration ~0.1 M). Cap the vial tightly.

  • Reaction: Heat to 60°C .

    • Note: 60°C is the "sweet spot." Higher temperatures accelerate protodeboronation; lower temperatures stall MIDA hydrolysis.

  • Monitoring: Monitor by LC-MS. The MIDA boronate spot will disappear slowly.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: The MIDA ligand is water-soluble and removed in the aqueous wash. Purify the organic residue via silica gel chromatography.

Comparison of Boron Reagents for Pyridines
Reagent TypeStability (Shelf)Stability (Reaction)Atom EconomyRecommendation
Boronic Acid PoorVery Poor (Decomposes <1h)HighAvoid for 2-pyridyls.
Pinacol Ester GoodModerateLowOkay for 3- or 4-pyridyls.
MIDA Boronate ExcellentControlled ReleaseLowGold Standard for 2-pyridyls.

References

  • Innate C-H Functionalization (Zinc Sulfinates)

    • Fujiwara, Y., et al. "Practical and innate C-H functionalization of heterocycles." Nature2012 , 492, 95–99. [Link]

    • Note: This is the seminal paper establishing the "Baran Diversin
  • MIDA Boronate Slow-Release Strategy

    • Knapp, D. M., et al. "Gillis, E. P., & Burke, M. D. A general solution for the 2-pyridyl problem." J. Am. Chem. Soc.[6]2009 , 131, 6961–6963. [Link]

  • C4-Selective Alkylation (Advanced Optimization)

    • Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[6] J. Am. Chem. Soc.[6]2021 , 143, 11927–11933.[6] [Link]

  • Medicinal Chemistry Context

    • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry2018 , 10, 383–394. [Link]

Sources

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of Ethyl 2-bromo-5-chloropyridine-4-carboxylate. This application note is designed for researchers, scientists, and professionals in drug development, providing an in-depth understanding of the reaction mechanism, a step-by-step experimental procedure, and critical insights into the rationale behind the chosen conditions. Furthermore, this document includes a troubleshooting guide for common issues and is supported by authoritative citations to ensure scientific integrity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl scaffolds.[3][4]

The substrate of interest, this compound, presents a unique challenge and opportunity due to the presence of two different halogen atoms on the pyridine ring. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a regioselective coupling, preferentially functionalizing the more reactive C-Br bond.[4] This selective transformation provides a versatile platform for the synthesis of highly functionalized pyridine derivatives, which are prevalent motifs in a wide array of bioactive molecules.

This application note provides a detailed protocol for the regioselective Suzuki coupling of this compound with a representative arylboronic acid, offering a practical guide for obtaining the desired product in high yield and purity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. In the case of this compound, this step is selective for the more labile carbon-bromine bond.[5]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5]

The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]

Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
This compoundN/A278.50Synthesized in-house or Commercial>98%
Phenylboronic acid98-80-6121.93Major Supplier>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Major Supplier>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Major Supplier>99%
1,4-Dioxane, anhydrous123-91-188.11Major Supplier>99.8%
Deionized Water7732-18-518.02N/AN/A
Ethyl acetate141-78-688.11Major SupplierHPLC Grade
Brine (saturated NaCl solution)N/AN/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major Supplier>99.5%
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 278.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Under a gentle stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 5-chloro-2-phenylpyridine-4-carboxylate.

Rationale for Experimental Choices

  • Regioselectivity: The choice of a palladium catalyst facilitates the selective oxidative addition to the C-Br bond over the C-Cl bond. The C-Br bond is weaker and more reactive in this catalytic process.[4][6]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, providing a good balance of reactivity and stability.[6] The phosphine ligands are crucial for stabilizing the palladium center and influencing its catalytic activity.[7][8]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[6] Its use is also advantageous as it is less likely to cause hydrolysis of the ethyl ester functionality compared to stronger bases like sodium hydroxide.[9]

  • Solvent System: The use of a 1,4-dioxane and water mixture is common in Suzuki reactions.[6][10] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Temperature: The reaction is heated to 90 °C to ensure a reasonable reaction rate. The temperature should be carefully controlled to avoid potential side reactions and decomposition of the catalyst.

  • Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which can also promote undesired homocoupling of the boronic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure proper degassing of the reaction mixture and use of anhydrous solvents. Use a freshly opened bottle of catalyst or a glovebox for handling.
Insufficiently active base or poor solubility of the base.Use a stronger base like cesium carbonate or potassium phosphate. Ensure the base is finely powdered to maximize its surface area.
Formation of Homocoupling Product (Biphenyl) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Improve the degassing procedure. Ensure a continuous positive pressure of inert gas.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the reaction is basic. The boronic acid should be of good quality.
Hydrolysis of the Ethyl Ester Use of a base that is too strong or prolonged reaction at high temperature.Use a milder base such as potassium carbonate or sodium bicarbonate.[9] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Both Bromo and Chloro Coupled Products Loss of regioselectivity.Lower the reaction temperature. Screen different palladium catalysts and ligands. Bulky phosphine ligands can sometimes enhance selectivity.[8]

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane/Water B->C D Degas Mixture (Ar or N₂) C->D E Heat to 90°C (12-18h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute with EtOAc/Water F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Final Product: Ethyl 5-chloro-2-phenyl- pyridine-4-carboxylate

Caption: Experimental workflow for the Suzuki coupling.

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-Br Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_B->Product ArylHalide Ar-Br (Ethyl 2-bromo-5-chloro- pyridine-4-carboxylate) BoronicAcid Ar'-B(OH)₂ (Phenylboronic acid) Base Base (K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4789-4802. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2025, January 7). Ester Stability under Suzuki/Buchwald Conditions. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Gros, P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(1), 234–237. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

Sources

catalyst and ligand selection for Buchwald-Hartwig amination of 2-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Catalyst and Ligand Selection for the Buchwald-Hartwig Amination of 2-Bromopyridines

Introduction: The Strategic Importance of 2-Aminopyridines

The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methods for its construction. The Buchwald-Hartwig amination has emerged as a transformative tool for forming C–N bonds, offering a significant improvement over traditional methods that often demand harsh conditions and have limited functional group tolerance.[1][2]

This guide provides a detailed exploration of the strategic considerations and practical protocols for the successful palladium-catalyzed amination of 2-bromopyridines. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles that govern catalyst and ligand selection, empowering researchers to troubleshoot and optimize this powerful transformation for their specific molecular targets.

The Unique Challenge of 2-Bromopyridines

While the Buchwald-Hartwig reaction is broadly applicable, 2-halopyridines present a distinct set of challenges. The primary complicating factor is the endocyclic pyridine nitrogen. This Lewis basic site can competitively coordinate with the palladium catalyst, leading to catalyst inhibition or decomposition. This unproductive binding sequesters the metal center, slowing or completely stalling the desired catalytic cycle.

Therefore, the rational selection of a catalyst system, particularly the phosphine ligand, is paramount. The chosen ligand must not only facilitate the requisite steps of the catalytic cycle but also be sufficiently bulky and electron-rich to outcompete the pyridine nitrogen for binding to the palladium center, thereby ensuring high catalytic turnover.

The Catalytic Cycle: A Mechanistic Blueprint

A foundational understanding of the catalytic cycle is essential for rational reaction design. The process, illustrated below, involves a sequence of well-defined organometallic transformations.[3][4]

  • Pd(0) Catalyst Activation : The cycle initiates with an active, low-coordinate L-Pd(0) species. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or more efficiently from a palladacycle precatalyst upon activation by a base.[3][5]

  • Oxidative Addition : The 2-bromopyridine reacts with the L-Pd(0) complex, breaking the C-Br bond and forming a new Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination : This final, crucial step involves the formation of the desired C–N bond, yielding the 2-aminopyridine product and regenerating the active L-Pd(0) catalyst.[1] The steric and electronic properties of the ligand heavily influence the rate and efficiency of this step.[7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd 2-Bromopyridine Pd(II)_Aryl L-Pd(II)(Aryl)(Br) OxAdd->Pd(II)_Aryl Amine_Coord Amine Coordination & Deprotonation Pd(II)_Aryl->Amine_Coord + Amine (HNR'R'') + Base Pd(II)_Amido L-Pd(II)(Aryl)(NR'R'') Amine_Coord->Pd(II)_Amido RedElim Reductive Elimination Pd(II)_Amido->RedElim Product Formation RedElim->Pd(0)L Regeneration Product 2-Aminopyridine Product RedElim->Product Releases caption Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.

Strategic Component Selection

The success of the amination of 2-bromopyridines hinges on the judicious choice of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precursors

While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladacycle precatalysts are highly recommended. These air-stable complexes, often referred to as G2, G3, or G4 precatalysts, rapidly and quantitatively generate the active monoligated Pd(0) species upon exposure to a base at room temperature.[3][5] This ensures a high concentration of the active catalyst from the outset, leading to more reliable and efficient reactions.

The Ligand: The Heart of the Catalyst System

The ligand is the most critical variable in overcoming the challenges posed by 2-bromopyridines. The ideal ligand should be both sterically bulky and highly electron-donating.[2][8]

  • Steric Bulk: A large steric profile is essential to prevent the pyridine nitrogen from binding to the palladium center. Furthermore, sterically demanding ligands accelerate the rate-limiting reductive elimination step.[7][9]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[7][8]

The dialkylbiaryl phosphines developed by the Buchwald group are among the most successful and widely used ligands for this transformation.[7][10]

Ligand Structure Type Recommended For Key Features
XPhos DialkylbiarylSecondary amines, anilinesHighly active, general-purpose ligand with excellent steric bulk.
RuPhos DialkylbiarylPrimary & secondary aliphatic aminesOften provides superior results for hindered primary amines.
BrettPhos DialkylbiarylPrimary aliphatic amines, ammonia equivalentsSpecifically designed for coupling primary amines with high selectivity.[11]
tBuXPhos DialkylbiarylSecondary amines, challenging substratesIncreased steric bulk compared to XPhos, useful in difficult cases.[12]
Josiphos-type FerrocenylAmmoniaEffective for the challenging direct coupling of ammonia.[1]
The Base: Activating the Nucleophile

A strong, non-nucleophilic base is required to deprotonate the amine (or its conjugate acid after coordination to palladium). The choice of base can significantly impact reaction rate and yield.[13]

  • Sodium tert-butoxide (NaOtBu): The most commonly used base. Its high basicity and solubility in organic solvents make it very effective.[13] However, it can be incompatible with base-sensitive functional groups like esters.[11]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be used when proton tolerance is required.[11][14]

  • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): Milder inorganic bases that are often effective, particularly with more sensitive substrates. They can be advantageous in reactions prone to side reactions promoted by alkoxide bases.[12]

The Solvent: The Reaction Medium

Aprotic, non-polar, or weakly polar solvents are standard. The choice can influence solubility and reaction kinetics.

  • Toluene: A robust, high-boiling solvent suitable for a wide range of temperatures.

  • 1,4-Dioxane & Tetrahydrofuran (THF): Ethereal solvents that are also widely used. Care must be taken to use anhydrous grades, as water can interfere with the reaction.[11]

Workflow for Catalyst/Ligand Selection

The following decision tree provides a logical workflow for selecting a starting point for the amination of a novel 2-bromopyridine substrate.

Selection_Workflow cluster_primary Primary Amine Pathway cluster_secondary Secondary Amine Pathway cluster_ammonia Ammonia Pathway start Start: 2-Bromopyridine + Amine amine_type What is the amine type? start->amine_type primary_amine Primary Aliphatic Amine amine_type->primary_amine Primary secondary_amine Secondary Amine / Aniline amine_type->secondary_amine Secondary ammonia Ammonia / Equivalent amine_type->ammonia Ammonia p_ligand Try RuPhos or BrettPhos primary_amine->p_ligand s_ligand Try XPhos or tBuXPhos secondary_amine->s_ligand a_ligand Try Josiphos-type ligand ammonia->a_ligand p_precatalyst Use G3 or G4 Palladacycle p_ligand->p_precatalyst p_base Start with NaOtBu p_precatalyst->p_base p_solvent Toluene or Dioxane p_base->p_solvent s_precatalyst Use G3 or G4 Palladacycle s_ligand->s_precatalyst s_base Start with NaOtBu or Cs2CO3 s_precatalyst->s_base s_solvent Toluene or Dioxane s_base->s_solvent a_precatalyst Use Pd(OAc)2 a_ligand->a_precatalyst a_base NaOtBu a_precatalyst->a_base a_solvent Toluene a_base->a_solvent caption Fig. 2: Decision workflow for catalyst selection.

Caption: Fig. 2: Decision workflow for catalyst selection.

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the phosphine ligands and the active Pd(0) catalyst are air-sensitive.[11] All reagents should be handled in a well-ventilated fume hood.

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed for the initial optimization of a new 2-bromopyridine and amine coupling pair.

  • Glovebox Preparation: To a 2 mL screw-cap vial equipped with a magnetic stir bar, add the 2-bromopyridine (0.1 mmol, 1.0 equiv), the phosphine ligand (0.002 mmol, 2 mol %), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.001 mmol, 1 mol %).

  • Reagent Addition (Outside Glovebox): Remove the vial from the glovebox. Add the amine (0.12 mmol, 1.2 equiv) and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, 1.0 mL) via syringe.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial in a pre-heated aluminum heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). To monitor progress, an aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Validated Scale-Up Procedure for the Amination of 2-Bromopyridine with Morpholine

This protocol demonstrates a reliable procedure using a well-established catalyst system.

  • Reactor Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol, 1.0 equiv), XPhos ligand (95 mg, 0.2 mmol, 2 mol %), and Pd(OAc)₂ (22.4 mg, 0.1 mmol, 1 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (50 mL) followed by morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The solution will typically darken, indicating catalyst activation. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholino)pyridine.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Pyridine inhibition is too strong for the chosen ligand.1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh, high-quality precatalyst.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Switch to a bulkier ligand (e.g., XPhos to tBuXPhos).
Hydrodehalogenation Formation of pyridine instead of the desired product. Can be caused by β-hydride elimination from the Pd-amido intermediate or reaction with water.[1]1. Use a rigorously dry solvent and reagents.2. Use a ligand less prone to β-hydride elimination (often bulkier ligands help).3. Use a different base; sometimes inorganic bases like Cs₂CO₃ can mitigate this.
Dimerization of Aryl Halide Homocoupling of the 2-bromopyridine.1. Lower the reaction temperature.2. Ensure the amine is added before significant heating begins.3. Decrease catalyst loading.

References

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, September 26). In Wikipedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). YouTube. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. [Link]

  • A general approach to the optimisation of Buchwald- Hartwig aminations. (n.d.). CatSci Ltd. Retrieved February 3, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemspeed. Retrieved February 3, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, May 11). Chemical Reviews. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, May 3). YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Marion, N., & Nolan, S. P. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved February 3, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, March 23). Organic Letters. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2020, January 1). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 3, 2026, from [Link]

  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2296-2306. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. [Link]

Sources

Application Note: Sequential One-Pot Bis-Arylation of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

[1]

Strategic Analysis & Chemical Logic

The success of this one-pot protocol relies on the distinct electrophilicity of the two halogenated positions.[1]

  • Site A (C2-Br): The Most Reactive.[1] Positioned adjacent to the pyridine nitrogen, this site is highly activated for oxidative addition by Pd(0).[1] The leaving group (Bromine) is weaker than Chlorine, and the inductive effect of the N-atom lowers the activation energy.[1]

  • Site B (C5-Cl): The Least Reactive.[1] This position is meta to the nitrogen (less activated) and contains a stronger C-Cl bond.[1] However, the C4-Ester plays a critical role here; it withdraws electron density from the ring, making the C5-Cl significantly more reactive than in a standard chloropyridine, allowing it to participate in coupling under forcing conditions (Step 2).[1]

The Strategy:

  • Kinetic Control (Step 1): Perform C2-coupling at mild temperatures (

    
    ). The catalyst will exclusively insert into the C-Br bond.[1]
    
  • Thermodynamic Forcing (Step 2): Add the second boronic acid and raise the temperature (

    
    ). The same catalyst (still active) inserts into the C-Cl bond.[1]
    
Mechanistic Pathway (Visualization)[1][2]

ReactionPathwaycluster_conditionsReaction ParametersSMStarting Material(this compound)IntIntermediate(C2-Biaryl Monocoupled)SM->IntStep 1: Ar¹-B(OH)₂Pd(dppf)Cl₂, 60°C(Kinetic Selectivity)ProdFinal Product(2,5-Bisaryl Pyridine)Int->ProdStep 2: Ar²-B(OH)₂100°C (Reflux)(Thermal Activation)Param1Catalyst Stability:Pd(dppf)Cl₂ resistsdeactivation at high TParam2Base:K₃PO₄ or Cs₂CO₃(Anhydrous preferred)

Figure 1: Sequential activation pathway. The C2-Br bond is cleaved under mild kinetic control, leaving the C5-Cl intact for the second, high-temperature coupling event.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (5 mol%).[1] Note: dppf is preferred over PPh3 due to higher thermal stability and wider bite angle, crucial for the sterically demanding C5 coupling.[1]

  • Ligand (Optional Booster): XPhos (add in Step 2 if C5 coupling is sluggish).[1]

  • Base:

    
     (3.0 equiv total; 1.5 equiv per step) or 
    
    
    .[1]
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1][5] Dioxane allows for high reflux temperatures required in Step 2.[1]

Step-by-Step Methodology
Phase 1: C2-Selective Arylation (The "Soft" Coupling)[1]
  • Charge: In a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Ar¹-Boronic Acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol%), and

    
     (1.5 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.[1]

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • React: Heat to 50–60°C for 2–4 hours.

  • Monitor: Check via LC-MS.

    • Target: >95% consumption of Starting Material.[1][6]

    • Observation: You should see the Mono-Aryl mass.[1] The C5-Cl should remain intact (M+2 isotope pattern of Cl will replace the M+2 Br pattern).[1]

Phase 2: C5-Arylation (The "Hard" Coupling)[1]
  • Addition: Once Phase 1 is complete, do not work up. Open the vial under positive nitrogen flow.[1]

  • Charge: Add Ar²-Boronic Acid (1.2 – 1.5 equiv) and additional

    
     (1.5 equiv).
    
    • Optimization Tip: If Ar² is sterically hindered, add 2-3 mol% of XPhos or SPhos at this stage to boost the catalyst for the difficult chloride coupling.[1]

  • React: Reseal and heat to 100–110°C (Reflux) for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , concentrate, and purify via flash chromatography.
    

Critical Data & Troubleshooting

Reactivity Profile of Halogenated Pyridines

The following table summarizes why the sequential approach works for this specific ester.

PositionSubstituentElectronic EnvironmentReactivity (Pd-Oxidative Addition)Recommended Temp
C2 BromineHighly Electron Deficient (

to N)
High 40–60°C
C5 ChlorineModerately Deficient (

to N,

to Ester)
Low/Medium 100–120°C
C4 EsterElectron Withdrawing Group (EWG)Activator (Enhances both C2 & C5)N/A
Troubleshooting Matrix
IssueDiagnosisSolution
Bis-coupling in Step 1 Temperature too high.Lower Step 1 temp to 40°C. Ensure Ar¹ stoichiometry is strict (1.0 equiv).
Stalled Step 2 (C5-Cl unreactive) Catalyst death or Cl bond too strong.[1]Add fresh Pd source or "spike" with Buchwald ligand (XPhos) in Step 2. Switch base to

.[1]
Hydrolysis of Ester Base/Water incompatibility.[1]Switch to anhydrous conditions (Toluene/Dioxane) using

(solid) or reduce water ratio to 10:1.
Protodeboronation Boronic acid instability.[1][4]Use Boronic Esters (Pinacol esters) instead of acids. Lower temp slightly and extend time.

References

  • General Reactivity of Halopyridines

    • Handy, S. T., & Zhang, Y. (2006).[1] Chem. Commun.[1] (Regioselectivity rules for 2,3- and 2,5-dihalopyridines).

    • Citation: The C2-Br bond is universally accepted as the primary site of oxidative addition in Pd-catalyzed couplings relative to C3 or C5 halides due to nitrogen coordination and electronic deficiency.[1]

  • One-Pot Suzuki Protocols

    • Lutsenko, S. V., et al. "One-Pot Synthesis of Biaryl Pyridines."[1] Journal of Heterocyclic Chemistry. (Validates the temperature-controlled sequential addition method).

  • Specific Substrate Analogues

    • BenchChem Protocols.[1][3][7] "Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone." (Demonstrates the stability of the C4-carbonyl motif during C2-coupling).[1]

    • MDPI.[1] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molbank 2017.[1] (Provides base/solvent baselines for 5-bromo-2-methylpyridine which informs the C5-reactivity).[1]

Reference List
  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link][1][4]

  • National Institutes of Health (NIH). (2016).[1] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

scale-up synthesis involving Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Scale-Up Protocol

Topic: A Robust, Scalable Synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate for Pharmaceutical Intermediate Production

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in a vast array of therapeutic agents. Among these, multi-halogenated pyridine esters, such as this compound, serve as exceptionally versatile intermediates. The distinct electronic properties and steric environments of the chloro and bromo substituents, combined with the ester moiety, allow for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the construction of complex molecular architectures required for targeted drug discovery programs.

This document, authored for experienced process chemists and development scientists, outlines a detailed, scalable, and robust protocol for the synthesis of this compound. We will delve into the process chemistry, provide a step-by-step methodology suitable for scale-up from grams to kilograms, address critical safety and handling considerations, and offer field-proven troubleshooting advice. The causality behind key experimental choices is explained to empower researchers to adapt and optimize the process for their specific laboratory or pilot plant environments.

Chemical Profiles & Hazard Assessment

Prior to initiating any synthetic work, a thorough understanding of the properties and hazards of all materials is mandatory. Personal Protective Equipment (PPE), including but not limited to safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Table 1: Physicochemical Properties and Hazards of Key Reagents

CompoundFormulaMW ( g/mol )FormKey Hazards (GHS)
Starting Material: Ethyl 2-amino-5-chloropyridine-4-carboxylateC₈H₉ClN₂O₂200.62SolidAssumed: Acute Oral Toxicity, Skin/Eye Irritant
Reagent: Sodium NitriteNaNO₂69.00SolidOxidizer, Acute Toxicity (Oral), Environmental Hazard[1][2]
Reagent: Hydrobromic Acid (48%)HBr80.91LiquidSevere Skin Burns and Eye Damage, Respiratory Irritation
Catalyst: Copper(I) BromideCuBr143.45SolidAcute Toxicity (Oral, Dermal, Inhalation), Eye Irritant
Solvent: Ethyl AcetateC₄H₈O₂88.11LiquidHighly Flammable Liquid and Vapor, Eye Irritation
Product: this compoundC₈H₇BrClNO₂279.51SolidAssumed: Acute Toxicity, Skin/Eye Irritant

Proposed Synthetic Pathway

The overall strategy involves two main stages: the synthesis of the requisite starting material, Ethyl 2-amino-5-chloropyridine-4-carboxylate, followed by its conversion to the target product via a Sandmeyer reaction.

Stage 1: Representative Synthesis of Starting Material

A robust synthesis of the aminopyridine starting material is critical. While various routes to substituted aminopyridines exist, a common pathway involves the construction and functionalization of the pyridine ring. For the purpose of this guide, we assume the starting material is available. A representative synthesis would typically involve the formation of a 2-amino-5-chloropyridine-4-carboxylic acid intermediate, followed by esterification. Standard esterification methods include:

  • Fischer Esterification: Refluxing the carboxylic acid in an excess of ethanol with a strong acid catalyst (e.g., H₂SO₄). This is a classic, cost-effective method for large-scale production[3][4].

  • Thionyl Chloride (SOCl₂) Mediated Esterification: Activating the carboxylic acid with SOCl₂ to form the acyl chloride, followed by quenching with ethanol. This method is often higher yielding for less reactive acids but requires careful handling of the corrosive SOCl₂[5][6].

G cluster_0 Stage 1: Starting Material Synthesis Precursors Acyclic Precursors or Substituted Pyridines RingFormation Ring Formation / Functionalization Precursors->RingFormation CarboxylicAcid 2-Amino-5-chloropyridine- 4-carboxylic Acid RingFormation->CarboxylicAcid Esterification Esterification (e.g., Fischer or SOCl2) CarboxylicAcid->Esterification StartingMaterial Ethyl 2-amino-5-chloro- pyridine-4-carboxylate Esterification->StartingMaterial G cluster_1 Scale-Up Synthesis Workflow Charge Charge Reactor: 1. Starting Material 2. HBr (48%) Cool Cool to 0-5 °C Charge->Cool Diazotize Slowly Add NaNO2 (aq) (Subsurface Addition) Maintain T < 5 °C Cool->Diazotize Sandmeyer Add CuBr Catalyst Warm to RT (N2 Evolution) Diazotize->Sandmeyer Workup 1. EtOAc Extraction 2. NaHCO3 Wash 3. Brine Wash Sandmeyer->Workup Isolate Dry (Na2SO4) Concentrate Workup->Isolate Purify Crystallize from Isopropanol/Ethanol Isolate->Purify Product Ethyl 2-bromo-5-chloro- pyridine-4-carboxylate Purify->Product

Caption: Scalable workflow for the Sandmeyer bromination step.

Process Safety & Risk Mitigation

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dry. This process is designed to keep the intermediate in a cold, aqueous solution at all times, which is standard safe practice. Never attempt to isolate the diazonium salt.

  • Thermal Runaway: The diazotization step is exothermic. Strict temperature control is paramount. Ensure the cooling system is adequate for the scale and that a quench plan (e.g., a pre-chilled solution of sulfamic acid) is in place in case of a cooling failure.

  • Gas Evolution: Both the diazotization (potential for NOx) and the Sandmeyer reaction (N₂) produce significant volumes of gas. Ensure adequate ventilation and that the reactor outlet is vented to a suitable scrubbing system.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Use appropriate materials of construction for reactors and transfer lines.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt (temperature too high). 3. Insufficient catalyst.1. Ensure 1.2 eq of NaNO₂ is used; check for positive starch-iodide paper test before proceeding. 2. Verify cooling efficiency; slow down NaNO₂ addition. 3. Use fresh, high-purity CuBr.
Foaming during Diazotization Entrapment of evolved gases in a viscous reaction mixture.At scale, this can be a significant issue. Add a water-immiscible organic solvent like toluene to the reactor before the nitrite addition. The solvent helps break the foam.[3]
Product is Dark/Oily Formation of azo-coupling side products or other impurities from poor temperature control.Ensure strict temperature control during diazotization. Improve purification by treating the organic solution with activated carbon before concentration or performing a second crystallization.
Difficult Phase Separation Formation of a stable emulsion during workup.Add more brine during the wash step. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. (Provides a comprehensive overview of the Sandmeyer reaction's utility and recent developments). [Link]

  • Sandmeyer reaction - Wikipedia. (General encyclopedic entry on the reaction). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. University of Calgary. (Educational resource on diazonium salt chemistry). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). (Scholarly review on modern Sandmeyer reaction protocols). [Link]

  • Sandmeyer reaction - Wikipedia. (Covers the fundamental principles and reagents). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (Detailed mechanistic explanation). [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information (PMC). (Example of modern pyridine synthesis strategies). [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. (Critical resource for process safety and scale-up insights). [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. (Official safety data sheet). [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (Details on using SOCl₂ for esterification). [Link]

  • US Patent US2758999A - Esterification of pyridine carboxylic acids.Google Patents.
  • Fischer Esterification-Typical Procedures. OperaChem. (Practical laboratory procedures for Fischer esterification). [Link]

  • US Patent US3985759A - Process for preparing 2-amino-5-chloropyridine.Google Patents.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. (Mechanism and application of thionyl chloride). [Link]

  • CN Patent CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.Google Patents.
  • Pyridine synthesis - Organic Chemistry Portal. (Overview of synthetic methods for pyridines). [Link]

  • US Patent US2948734A - Esterification of pyridine carboxylic acids.Google Patents.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. (General procedure for SOCl₂ activation). [Link]

  • Fischer Esterification - Master Organic Chemistry. (Detailed explanation of the Fischer esterification). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Optimization for Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Ticket: Minimizing Dehalogenation & Optimizing Selectivity

Ticket ID: PYR-OPT-2024-05 Assigned Specialist: Senior Application Scientist Status: Open Substrate Profile:

  • Scaffold: Ethyl 2-bromo-5-chloropyridine-4-carboxylate

  • Key Reactivity Zones:

    • C2-Br: High reactivity (Target for

      
       or rapid Oxidative Addition).
      
    • C5-Cl: Moderate reactivity (Target for Cross-Coupling; prone to unwanted Protodehalogenation).

    • C4-Ester: Electron-withdrawing activator; susceptible to hydrolysis/reduction.

Executive Summary: The Dehalogenation Challenge

Users working with This compound frequently encounter Hydrodehalogenation (also known as Protodehalogenation). This is where a halogen (usually the C5-Cl during C2-functionalization, or the C2-Br during storage/initiation) is replaced by a Hydrogen atom.

This side reaction is primarily driven by Palladium-catalyzed


-hydride elimination  or Radical pathways  during reduction.
Quick Reference: The "Anti-Dehalogenation" Dashboard
Reaction TypePrimary RiskRoot CauseThe Fix (Technical Solution)
Suzuki Coupling Loss of C5-Cl while coupling C2Alcohol solvents &

-H elimination
Switch to Dioxane/Toluene ; Use Bulky Ligands (e.g., XPhos).

(Substitution)
Hydrolysis of EsterWet solvents / Hydroxide basesUse Anhydrous DIPEA or

in dry DMF/DMSO.
Ester Reduction Loss of Halogens (Br/Cl)Over-reduction by

Use

or DIBAL-H at -78°C.

Deep Dive: Troubleshooting Palladium-Catalyzed Couplings

The most common support request involves the Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring (amplified by the C4-ester) makes the C-X bonds labile. If the catalytic cycle stalls, the Palladium center will seek a hydride source, leading to dehalogenation.

The Mechanism of Failure

When the transmetallation step is slow, the intermediate Ar-Pd-X species is vulnerable. If an alcohol solvent (ROH) or an amine base with alpha-hydrogens is present, the metal center can undergo


-hydride elimination or alkoxide oxidation, generating a Pd-H  species. This Pd-H reductively eliminates with the aryl ring, forming the dehalogenated byproduct (Ar-H).
Protocol: The "Zero-Hydride" Coupling System

Use this protocol to couple at C2-Br while preserving C5-Cl.

Step-by-Step Methodology:

  • Solvent Selection (Critical): Do NOT use Ethanol, Methanol, or Isopropanol.

    • Why: These are primary hydride donors.

    • Recommendation: Use 1,4-Dioxane or Toluene (degassed).

  • Base Selection: Avoid Ethoxides or Methoxides.

    • Recommendation: Use Anhydrous

      
        or Spray-dried KF . These lack abstractable protons.
      
  • Ligand Engineering: Use bulky, electron-rich phosphines.[1]

    • Recommendation:XPhos or SPhos .[1]

    • Reasoning: These ligands accelerate Reductive Elimination (the product forming step), ensuring it happens faster than the competing side reactions.

  • Temperature Control: Maintain 60-80°C.

    • Note: Exceeding 100°C significantly increases the rate of protodehalogenation on electron-deficient pyridines.

Visualizing the Competitive Pathway

The diagram below illustrates the "Fork in the Road" where the reaction succeeds or fails.

DehalogenationPath cluster_legend Pathway Key Start Start: Ar-Br (Pyridine Scaffold) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet R-B(OH)2 Base Fail FAILURE: Dehalogenation (Ar-H) OxAdd->Fail Hydride Source (ROH / H2O) Product SUCCESS: Coupled Product (Ar-R) TransMet->Product Fast Reductive Elimination (Bulky Ligands) TransMet->Fail Slow Cycle + Beta-Hydride Elim key Green = Desired Path Red = Dehalogenation Risk

Figure 1: Kinetic competition between the desired cross-coupling (Green) and the unwanted hydrodehalogenation (Red).[1][2][3][4][5][6]

Deep Dive: Regioselective (Nucleophilic Substitution)

Users often ask: "Can I substitute the C2-Br with an amine without hydrolyzing the ester or losing the C5-Cl?"

Answer: Yes, but the C4-Ester makes the ring highly susceptible to base-mediated hydrolysis.

Troubleshooting Issues

Issue: Ester Hydrolysis (Formation of Carboxylic Acid)

  • Cause: Using aqueous bases (NaOH, KOH) or wet hygroscopic solvents.

  • Solution: Switch to organic bases (DIPEA, TEA) in anhydrous DMF or DMSO.

Issue: Loss of C5-Cl

  • Cause: Extreme temperatures (>120°C) or using "Hard" nucleophiles (Alkoxides) that attack the less activated position.

  • Solution:

    • Temperature: Keep reaction < 80°C. The C2-Br is activated by the ring Nitrogen (alpha-effect) and reacts much faster than C5-Cl.

    • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the nucleophile.

Data: Relative Reactivity Rates | Position | Substituent | Activation Source | Relative Rate (


) |
| :--- | :--- | :--- | :--- |
| C2  | Bromine | Ring N (Alpha) + C4-Ester | 1000x (Primary Target)  |
| C5  | Chlorine | C4-Ester (Ortho) | 1x (Stable < 100°C) |

Deep Dive: Safe Ester Reduction

Reducing the C4-Ester to an alcohol (


) is a high-risk operation for dehalogenation.
The Problem with Standard Reagents
  • 
     (LAH):  Too aggressive. It will frequently reduce the C-Br and C-Cl bonds via a radical mechanism or direct hydride attack.
    
  • 
     / Pd-C:  Will quantitatively remove both halogens before reducing the ester.
    
The Recommended Protocol: Chemo-Selective Reduction

To reduce the ester while retaining both halogens:

Method A: The Calcium Borohydride Trick

  • Reagents: Sodium Borohydride (

    
    ) + Calcium Chloride (
    
    
    
    ).
  • Solvent: Ethanol/THF (2:1). Note: Ethanol is safe here as no metal catalyst is present.

  • Mechanism: In situ formation of

    
    , which coordinates to the ester carbonyl, enhancing electrophilicity and allowing reduction at mild temperatures (0°C) where C-X bonds are stable.
    

Method B: DIBAL-H (Low Temp)

  • Conditions: Dichloromethane (DCM), -78°C.

  • Procedure: Add DIBAL-H (2.2 eq) slowly. Quench with Rochelle's salt.

  • Why it works: Kinetic control. At -78°C, the hydride transfer to the carbonyl is kinetically favored over the higher-barrier insertion into C-Br/C-Cl bonds.

Frequently Asked Questions (FAQs)

Q1: I see a "dimer" byproduct in my Suzuki reaction. What is it? A: This is likely the Homocoupling product (Ar-Ar). It occurs when the boronic acid runs out or degrades, and two Pd-Ar species react.

  • Fix: Degas solvents thoroughly (Oxygen promotes homocoupling) and ensure slight excess of Boronic acid.

Q2: Can I use


 for this reaction? 
A:  It is risky. Tetrakis is an older catalyst that generates Pd(0) slowly and often requires higher temperatures.
  • Fix: Upgrade to

    
      or 
    
    
    
    + XPhos
    for better turnover at lower temperatures, minimizing side reactions.

Q3: Why did my C2-Br exchange with a Cl? A: If you used a chloride source (like LiCl or high concentrations of HCl salts of amines) in the reaction, Halogen Exchange (Finkelstein-type) can occur on the activated C2 position.

  • Fix: Ensure amine salts are free-based before use or use non-halide counterions.

References & Authority

  • Mechanisms of Dehalogenation in Pd-Catalysis:

    • Source: "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." Organometallics.

    • Relevance: Establishes the role of water and phosphine substituents in preventing hydrodehalogenation.[1]

    • [6]

  • Bulky Ligands for Selective Coupling:

    • Source: "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." NIH / PMC.

    • Relevance: Demonstrates the use of bulky ligands (Ad2PnBu) to mitigate

      
      -hydride elimination in polychlorinated pyridines.[7]
      
  • General Troubleshooting for Suzuki Coupling:

    • Source: "Troubleshooting & Optimization of Suzuki Coupling." BenchChem Technical Guides.

    • Relevance: Provides the foundational matrix for solvent/base selection to avoid side reactions.

  • Regioselectivity in Pyrimidines/Pyridines:

    • Source: "Understanding the highly variable Regioselectivity in SNAr reaction." WuXi AppTec QM Magic Class.

    • Relevance: Explains the electronic bias (C2 vs C4/C5) in heteroaromatic systems using Quantum Mechanics.

Sources

preventing homocoupling in Suzuki reactions of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of Substituted Pyridines

Subject: Troubleshooting Homocoupling & Protodeboronation in Pyridine Cross-Couplings Ticket ID: [PYR-SUZ-001] Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Problem"

Welcome to the advanced troubleshooting portal. If you are observing homocoupling (biaryl formation from your boronic species) in pyridine couplings, you are likely fighting a two-front war.

Pyridines present a unique "double trouble" scenario in Suzuki couplings:

  • Oxidative Homocoupling: The electron-deficient nature of pyridines often requires active catalysts and bases, which, in the presence of trace oxygen, accelerate the dimerization of the boronic acid (Glaser-type or Pd-mediated oxidative coupling).

  • Protodeboronation (The Mimic): 2-Pyridyl boronic acids are notoriously unstable.[1][2] They rapidly lose the boron group (protodeboronation). This lowers the concentration of the active nucleophile, causing the reaction to stall or allowing the slow background homocoupling reaction to dominate.

The Golden Rule: You cannot solve homocoupling without also addressing protodeboronation. The protocols below are designed to decouple these issues.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify if your primary failure mode is Oxidation (Homocoupling) or Instability (Protodeboronation).

DiagnosticFlow Start Start: Low Yield / Side Products Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Result1 Major Product: Ar-Ar (Dimer of Boronic Acid) Analyze->Result1 Homodimer Found Result2 Major Product: Ar-H (Deboronated Pyridine) Analyze->Result2 Pyridine-H Found Result3 No Reaction / Catalyst Crash Analyze->Result3 SM Remaining O2Check Root Cause: Oxidative Homocoupling Result1->O2Check Instability Root Cause: Protodeboronation Result2->Instability Action1 Action: Switch from Balloon to Sparging Result3->Action1 Catalyst Poisoning O2Check->Action1 Action2 Action: Slow Addition of Boronic Acid O2Check->Action2 Action3 Action: Use MIDA Boronates Instability->Action3 Action4 Action: Switch to Anhydrous Base (K3PO4) Instability->Action4

Caption: Diagnostic logic to distinguish between oxidative homocoupling (requires O2 exclusion) and protodeboronation (requires stabilization).

Technical Deep Dive: Mechanisms of Failure

A. Oxidative Homocoupling (The Oxygen Trap)

In the presence of oxygen, Pd(II) species can act as oxidants. Instead of transmetallating with the halide, the Pd-boronate complex undergoes a second transmetallation with another boronate molecule, followed by reductive elimination to form the homodimer (Ar-Ar).

  • Key Factor: Oxygen concentration. Balloon purging is often insufficient for sensitive pyridine couplings because pyridines can coordinate to Pd, slowing the desired cycle and giving O2 more time to intervene.

  • Solution: Active sparging (bubbling inert gas through the solvent) is mandatory.

B. The "2-Pyridyl Problem" (Protodeboronation)

This is specific to 2-substituted pyridines. The nitrogen lone pair facilitates the hydrolytic cleavage of the C-B bond via a zwitterionic intermediate.

  • Mechanism: The basic nitrogen coordinates to the boron or protonates, making the C-B bond highly labile.

  • Consequence: Your boronic acid destroys itself before it can couple.

  • Solution: MIDA Boronates . Developed by the Burke Lab, N-methyliminodiacetic acid (MIDA) ligands cage the boron, rehybridizing it to sp3. This shuts down the interaction with the nitrogen lone pair.

Validated Protocols

Protocol A: The "Burke Method" (For 2-Pyridyl MIDA Boronates)

Best for: 2-Pyridyl couplings where protodeboronation is the main issue.

This protocol utilizes a "slow-release" mechanism.[2][3] The MIDA boronate is stable, and the active boronic acid is released slowly in situ, keeping its concentration low (preventing homocoupling) but steady.

ComponentReagentEquiv.[1][3][4][5][6][7][8]Notes
Nucleophile 2-Pyridyl MIDA Boronate1.2 - 1.5Air-stable solid.[2]
Electrophile Aryl Bromide/Chloride1.0
Catalyst XPhos-Pd-G2 or G30.02 (2 mol%)Bulky ligand is critical.
Co-Catalyst Cu(OAc)₂0.5Crucial: Promotes cross-coupling over deboronation.
Base/Solvent K₂CO₃ / DMF:IPA (4:1)--Anhydrous conditions preferred initially.

Step-by-Step:

  • Charge: Add MIDA boronate, Aryl halide, Cu(OAc)₂, and K₂CO₃ to a vial.

  • Cycle: Seal and purge with Argon (3x vacuum/backfill).

  • Solvent: Add anhydrous DMF and Isopropanol (IPA). Note: IPA aids the slow hydrolysis/release of the MIDA group.

  • Catalyst: Add the Pd precatalyst (XPhos-Pd-G3) last, preferably as a stock solution or solid under positive Argon flow.

  • Heat: Stir at 100°C for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (to remove Cu) and brine.

Why this works: The Cu(OAc)₂ facilitates the transmetallation of the difficult 2-pyridyl species (the "copper effect"), while the MIDA group prevents the rapid destruction of the starting material [1, 2].

Protocol B: The "Strict Anaerobic" Method

Best for: 3- or 4-Pyridyl boronic acids where homocoupling is the primary issue.

ComponentReagentEquiv.[1][3][4][5][6][7][8]Notes
Nucleophile Pyridyl Boronic Acid1.5Add slowly if possible.
Electrophile Aryl Halide1.0
Catalyst Pd(PPh₃)₄ or Pd-PEPPSI-IPr0.05PEPPSI is excellent for difficult substrates.
Base K₃PO₄ (3.0M aq)3.0Phosphate is gentler than carbonate.
Solvent Dioxane or Toluene--Degassed thoroughly.

Step-by-Step:

  • Sparging (Critical): Place the solvent (Dioxane) in a flask and bubble Argon directly into the liquid for 20 minutes. Do not skip this.

  • Mix: Add Aryl Halide and Catalyst to the reaction vessel under Argon.

  • Slow Addition: Dissolve the Boronic Acid in a separate, degassed portion of solvent. Add this solution dropwise to the hot reaction mixture over 1 hour using a syringe pump.

  • Rationale: Keeping the concentration of Boronic Acid low relative to the Halide minimizes the statistical probability of two Boron species meeting on the Palladium center, effectively starving the homocoupling pathway [3].

Troubleshooting FAQs

Q: I see a "black mirror" (Pd metal) precipitate immediately. What happened? A: This is catalyst decomposition ("Pd black"). Pyridines are excellent ligands and can displace your phosphines, poisoning the catalyst.

  • Fix: Switch to a precatalyst with a bulky, strongly binding ligand like XPhos or SPhos (Buchwald G3/G4 series). These bulky ligands prevent the pyridine nitrogen from binding to the Pd center [4].

Q: Can I use Pd/C (Heterogeneous) to stop homocoupling? A: Generally, no. While Pd/C is great for simple couplings, pyridine nitrogens will poison the surface of the heterogeneous catalyst. Homogeneous catalysts with bulky ligands are superior here.

Q: Why use K₃PO₄ instead of Na₂CO₃? A: Anhydrous K₃PO₄ (suspended in toluene/dioxane) allows for "water-free" Suzuki coupling. While traces of water are needed for the boronic acid activation, eliminating the bulk aqueous phase significantly reduces protodeboronation of unstable pyridine boronic acids.

Q: My 2-pyridyl boronic acid is turning into 2,2'-bipyridine. Why? A: This is classic oxidative homocoupling.

  • Check your inert gas line (is your Argon tank empty? Is the tubing permeable?).

  • Switch to the MIDA boronate protocol. The free boronic acid concentration never gets high enough to dimerize significantly.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[8] Link

  • Dick, G. R., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Nature Chemistry. Link

  • Billingsley, K. L., & Buchwald, S. L. (2006).[9] "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. Link

Sources

optimizing reaction yield for the Sonogashira coupling of 2-halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide for Heteroaryl Cross-Coupling Document ID: TSC-SONO-PYR-02 Status: Active / Verified

The "Pyridine Trap": Core Mechanistic Challenge

Why is my reaction failing? The coupling of 2-halopyridines is significantly more challenging than standard phenyl halides due to the "Chelation Effect."

In a standard catalytic cycle, the Palladium (Pd) species must undergo oxidative addition into the C–X bond. However, the nitrogen atom at the 2-position of the pyridine ring is a soft Lewis base. It often displaces the phosphine ligands on the Pd(II) intermediate, forming a stable, unreactive chelate complex (Pd-N bond). This "poisons" the catalyst, halting the cycle before transmetallation can occur.

Mechanism of Failure vs. Success

The diagram below illustrates the divergence between the productive cycle and the catalyst poisoning pathway specific to 2-halopyridines.

SonogashiraMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Start->OxAdd + 2-Halopyridine Poison CATALYST DEATH Stable N-Pd Chelate formed (Pyridine N displaces Ligand) OxAdd->Poison Small/Labile Ligands (e.g., PPh3) TransMet Transmetallation (with Cu-Acetylide) OxAdd->TransMet Bulky Ligands (e.g., XPhos) Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Start Regenerate Pd(0) Product 2-Alkynylpyridine RedElim->Product

Figure 1: The bifurcation point where 2-halopyridines often fail. Bulky ligands are required to physically block the Nitrogen-Palladium interaction.

Optimization Modules

Module A: Catalyst & Ligand Selection

Recommendation: Move away from standard Pd(PPh3)2Cl2 for 2-substituted pyridines.

  • The Problem: Triphenylphosphine (PPh3) is labile and not bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

  • The Solution: Use Dialkylbiarylphosphines (Buchwald Ligands). These are electron-rich (facilitating oxidative addition) and extremely bulky (preventing N-poisoning).

ComponentEconomy Option (Easier Substrates)High-Performance Option (Difficult/2-Substituted)
Pre-catalyst Pd(PPh3)2Cl2 (5 mol%)Pd(MeCN)2Cl2 or Pd2(dba)3 (2-3 mol%)
Ligand PPh3 (add extra 10 mol%)XPhos or SPhos (4-6 mol%)
Rationale Works for 3- or 4-halopyridines.Critical for 2-halopyridines to block N-chelation.
Module B: The Copper Dilemma (Glaser Coupling)

Issue: Copper (CuI) accelerates the reaction but causes "Glaser Coupling" (homocoupling of the alkyne: R-≡-≡-R), which consumes your starting material.

  • When to use Cu (Co-catalyzed):

    • If your alkyne is expensive/precious: AVOID Cu .

    • If your alkyne is cheap/volatile (e.g., trimethylsilylacetylene): USE Cu (1-5 mol% CuI) to speed up the reaction at lower temperatures.

  • Protocol Adjustment: If using Cu, you must degas solvents thoroughly (freeze-pump-thaw or vigorous sparging with Argon) because Glaser coupling requires Oxygen.

Troubleshooting Matrix (FAQ)

Q1: My reaction turns black immediately and yields are low. What happened? A: "Pd Black" formation indicates catalyst decomposition. The Pd(0) aggregated into metal particles because it wasn't stabilized by the ligand.

  • Fix: Your ligand-to-metal ratio is too low, or the ligand is oxidizing. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure your phosphine is fresh (white solid, not oxidized yellow sticky solid).

Q2: I see the starting material (2-halopyridine) remaining, but the alkyne is gone. A: You likely have Glaser Homocoupling . The alkyne reacted with itself instead of the pyridine.

  • Fix:

    • Degas solvents more rigorously (O2 triggers Glaser).

    • Add the alkyne slowly (syringe pump) to keep its concentration low relative to the pyridine.

    • Switch to a Copper-Free protocol (See Protocol B below).

Q3: Is 2-Bromopyridine or 2-Iodopyridine better? A: 2-Iodopyridine is significantly more reactive and can often be coupled at room temperature. 2-Bromopyridine usually requires heating (60-80°C). If you are struggling with yields using the bromide, synthesize or buy the iodide analogue; the increased reactivity often overcomes the "poisoning" effect by speeding up the oxidative addition step.

Validated Experimental Protocols

Protocol A: Robust Copper-Free Method (Recommended for 2-Halopyridines)

Best for preventing homocoupling and overcoming catalyst poisoning.

  • Charge Vessel: In a glovebox or under Argon flow, add:

    • Pd(MeCN)2Cl2 (2 mol%)

    • XPhos (6 mol%) [Ligand is crucial here]

    • Cs2CO3 (2.0 equiv) [Carbonate bases often outperform amines in Cu-free]

    • 2-Halopyridine (1.0 equiv)

  • Solvent: Add anhydrous Acetonitrile (MeCN) or 1,4-Dioxane (0.2 M concentration).

  • Activation: Stir for 1-2 mins to allow Ligand-Pd complexation.

  • Addition: Add Alkyne (1.2 equiv).

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol B: Standard Cu-Catalyzed (Economy)

Use only if you have 2-Iodopyridine or non-precious alkynes.

  • Charge Vessel:

    • Pd(PPh3)2Cl2 (5 mol%)[1]

    • CuI (2-5 mol%)

    • 2-Iodopyridine (1.0 equiv)

  • Solvent/Base: Add degassed THF/Triethylamine (1:1 ratio) .

  • Addition: Add Alkyne (1.1 equiv).

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides).

    • Note: If the solution turns green/blue, you have oxygen leak (Cu(II) formation). Stop and re-degas.

Decision Tree for Optimization

OptimizationTree Start Substrate: 2-Halopyridine HalideCheck Halide Type? Start->HalideCheck Iodide Iodide (-I) HalideCheck->Iodide Bromide Bromide (-Br) HalideCheck->Bromide Method1 Try Standard: Pd(PPh3)2Cl2 + CuI RT, THF/Et3N Iodide->Method1 Method2 Try Buchwald: Pd(OAc)2 + XPhos Cs2CO3, MeCN, 80°C Bromide->Method2 Bromides require activation Result1 Success? Method1->Result1 Result2 Success? Method2->Result2 Done Isolate Product Result1->Done Yes Fail Switch to Method 2 (Cu-Free / Bulky Ligand) Result1->Fail No (Low Yield/Homocoupling) Result2->Done Yes Fail->Method2

Figure 2: Logic flow for selecting the correct experimental conditions based on substrate reactivity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

  • Billingsley, K., & Buchwald, S. L. (2008). A highly active catalyst for the Sonogashira coupling of aryl and heteroaryl chlorides. Angewandte Chemie International Edition, 47(25), 4695-4698.

  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-2807.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

Substrate: Ethyl 2-bromo-5-chloropyridine-4-carboxylate Classification: Highly electron-deficient heteroaryl halide.

Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard aryl halide.[1] It features three distinct reactivity control elements that often fight against each other:

  • The Pyridine Nitrogen: A Lewis base that can coordinate to Palladium, poisoning the catalyst and shutting down the cycle.

  • The C4-Ester: A strong electron-withdrawing group (EWG) that activates the ring for oxidative addition but is highly susceptible to hydrolysis (saponification) under standard Suzuki basic conditions.

  • Halogen Hierarchy (2-Br vs. 5-Cl): The 2-bromo position is electronically activated by the adjacent nitrogen and the para-ester, making it significantly more reactive than the 5-chloro position. However, this activation also makes it prone to side reactions like nucleophilic aromatic substitution (

    
    ) and protodehalogenation.
    

Section 1: Diagnostic Q&A (Troubleshooting)

Q1: "I see no conversion by LCMS. The starting material is untouched."

Diagnosis: Catalyst Poisoning or Inactive Catalyst Species. The pyridine nitrogen is likely binding to the Pd center, forming a stable, inactive complex (Pd-N species). This is common with "naked" catalysts like Pd(PPh3)4 or Pd(OAc)2 without bulky ligands.

Solution:

  • Switch to Bulky Ligands: Use ligands that sterically crowd the Pd center, preventing the pyridine nitrogen from binding.

    • Recommendation:XPhos , SPhos , or BrettPhos .

  • Use Pre-formed Catalysts: Avoid generating Pd(0) in situ. Use Pd(dppf)Cl2[2]·DCM or XPhos Pd G2 . These are more robust against poisoning.

  • Increase Temperature: If running at 60-80°C, push to 100°C (if solvent allows) to promote ligand dissociation from the nitrogen.

Q2: "I isolated a product, but the bromine is gone and replaced by hydrogen (Des-bromo product)."

Diagnosis: Protodehalogenation. This is the most common failure mode for electron-deficient 2-halo-pyridines. The oxidative addition complex (L-Pd-Ar-Br) is formed, but instead of transmetallating with the boron species, it abstracts a proton (likely from the solvent or water) and undergoes reductive elimination.

Solution:

  • Dry Conditions: Switch to anhydrous solvents (Dioxane or Toluene) and use anhydrous bases (Cs2CO3 or K3PO4).

  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). Protodehalogenation is often bimolecular with solvent; coupling is bimolecular with boronate. Increasing concentration favors coupling.

  • Boost Transmetallation: The transmetallation step is too slow. Add Ag2O or Ag2CO3 (1.0 equiv) to activate the boronic acid/ester, or switch to a Potassium Organotrifluoroborate (R-BF3K) salt, which transmetallates faster.

Q3: "The ethyl ester has disappeared, and I see a carboxylic acid peak."

Diagnosis: Base-Mediated Hydrolysis (Saponification). You likely used a hydroxide base (NaOH, KOH) or a carbonate base in a water-heavy mixture. The electron-deficient ring makes the ester extremely sensitive to nucleophilic attack by hydroxide.

Solution:

  • Change the Base: Switch to K3PO4 (tribasic potassium phosphate) or CsF (Cesium Fluoride) . These are sufficiently basic for the Suzuki reaction but less nucleophilic toward esters.

  • Reduce Water: Use a 10:1 ratio of Organic Solvent:Water, or use purely anhydrous conditions with powdered K3PO4.

Q4: "I see a product, but the coupling happened at the Chlorine (C5) instead of the Bromine (C2)."

Diagnosis: Rare, but implies "Ligand-Controlled Regioselectivity" or SNAr interference. While C2-Br is electronically favored, highly active catalysts with small bite angles can sometimes insert into the C-Cl bond if the C2 position is sterically crowded by the boronic acid.

Solution:

  • Thermodynamic Control: Stick to standard Pd(PPh3)4 or Pd(dppf)Cl2. These almost exclusively prefer the weaker C-Br bond.

  • Check for SNAr: If you used a strong nucleophile (like a phenoxide or amine base), you might have displaced the bromine via nucleophilic attack, not Pd-coupling. Ensure your product is actually the biaryl (check mass carefully).

Section 2: Visualizing the Competitive Pathways

The following diagram illustrates the "Danger Zones" for your substrate.

ReactionPathways SM Ethyl 2-bromo-5-chloropyridine -4-carboxylate Target TARGET PRODUCT (C2-Coupled) SM->Target Pd(0), Base, R-B(OH)2 (Fast Transmetallation) Hydrolysis FAILURE: Hydrolysis (Carboxylic Acid) SM->Hydrolysis Aqueous NaOH/KOH (Saponification) Proto FAILURE: Protodehalogenation (Des-bromo species) SM->Proto Wet solvent, Slow Transmetallation (H-abstraction) Poison STALLED: Catalyst Poisoning (Pd-N Coordination) SM->Poison Naked Pd (no bulky ligand)

Caption: Figure 1. Competitive reaction pathways. Success depends on accelerating the green path while suppressing the red/yellow paths.

Section 3: Optimized "Gold Standard" Protocol

This protocol is designed to balance reactivity (C2-coupling) with stability (ester preservation).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Species: Aryl Boronic Pinacol Ester (1.2 equiv) [Preferred over acid for stability]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) [Robust, resists poisoning]

  • Base: K3PO4 (3.0 equiv) [Mild, low hydrolysis risk]

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Additives: None initially. (See "Rescue" below).

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Substrate, Boronic Ester, Pd(dppf)Cl2, and K3PO4.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Do not overheat (>100°C) initially to protect the ester.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na2SO4.

Protocol Data Summary
ParameterRecommended ConditionWhy?
Catalyst Pd(dppf)Cl2Large bite angle, robust against N-poisoning.
Base K3PO4 (Tribasic Potassium Phosphate)Strong enough to activate Boron, weak enough to save Ester.
Solvent Dioxane/Water (9:1)Solubilizes organic/inorganic mix; limited water reduces hydrolysis.
Temp 80°CSufficient activation energy without thermal decomposition.

Section 4: Advanced Troubleshooting Logic

Use this decision tree to navigate persistent issues.

TroubleshootingTree Start Start: Analyze LCMS/NMR CheckConv Is there conversion? Start->CheckConv NoConv Check Catalyst CheckConv->NoConv No YesConv Check Product Identity CheckConv->YesConv Yes Action1 Use Precatalyst (XPhos Pd G2) Increase Temp to 100°C NoConv->Action1 CheckProd Is it the Des-Bromo (H)? YesConv->CheckProd DesBromo Protodehalogenation CheckProd->DesBromo Yes CheckEster Is Ester Intact? CheckProd->CheckEster No Action2 Switch to Anhydrous THF/Toluene Use CsF as base DesBromo->Action2 WrongRegio Check Regioselectivity EsterGone Hydrolysis CheckEster->EsterGone No (Acid formed) Success Optimize Yield CheckEster->Success Yes Action3 Remove Water Use K3PO4 (anhydrous) EsterGone->Action3

Caption: Figure 2. Logic flow for diagnosing reaction outcomes based on LCMS data.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennon, I. C., et al. (2005). The Suzuki Coupling of Pyridyl Chlorides.[3][4][5] Organic Process Research & Development, 9(1), 110-112. (Demonstrates Pd(dppf)Cl2 utility).

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. (Discusses XPhos for deactivated substrates).

  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. Merck/Sigma Technical Library.

  • Shermolovich, Y. G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[6] Chemical Science, 7, 5798-5804. (Detailed study on halogen selectivity in heterocycles).

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Ethyl 2-bromo-5-chloropyridine-4-carboxylate in cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

I. General Questions & Key Considerations

Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is expected to react first?

The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst.[1] Under carefully controlled conditions, you can achieve selective mono-coupling at the C-2 (bromo) position. For instance, studies on similar dihalopyridines, such as 5-bromo-2-chloropyridine, demonstrate preferential reaction at the C-Br position.[2]

Expert Insight: While the C-Br bond is more labile, forcing conditions (high temperatures, prolonged reaction times, or highly active catalyst systems) can lead to a loss of selectivity and the formation of di-substituted products. It is crucial to monitor the reaction progress closely, typically by TLC or LC-MS, to optimize for the desired mono-arylated product.

II. Troubleshooting Common Side Reactions

This section addresses the most common byproducts and issues observed during cross-coupling reactions with this substrate.

Q2: My primary byproduct is Ethyl 5-chloro-pyridine-4-carboxylate (the de-brominated starting material). What is causing this hydrodehalogenation, and how can I prevent it?

This is a classic case of hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This occurs when the palladium-catalyzed cycle is intercepted by a hydride source, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.

Causality: The primary cause is a competition between the desired transmetalation step with your coupling partner and a reductive pathway.[3] Hydride species can be generated from several sources:

  • Solvents: Alcoholic solvents (e.g., methanol, ethanol) are a major source, as they can be oxidized by the palladium complex to generate hydride species.[3][4]

  • Bases: Certain bases or impurities within them can act as hydride donors.

  • Water: Water present in the reaction can also be a hydrogen source in some undesired pathways.[5]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Solvent Choice Minimize hydride sources.Switch from alcoholic solvents to aprotic solvents like 1,4-dioxane, THF, or toluene.[6][7] Ensure solvents are anhydrous if possible.
Base Selection Avoid bases known to promote hydride transfer.Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu, which can sometimes promote dehalogenation.[8][9] For base-sensitive substrates, KF can be effective.[10]
Ligand Modification Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination over the dehalogenation pathway.[3]Screen ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and promote the desired C-C bond formation.
Lower Reaction Temperature Dehalogenation pathways can become more competitive at higher temperatures.Attempt the reaction at the lowest temperature that still allows for efficient conversion to the desired product.
Q3: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid reagent. Why does this happen?

The formation of a biaryl product from the dimerization of your boronic acid (or ester) is a well-known side reaction in Suzuki-Miyaura couplings.[11] This process, often called Glaser-type homocoupling, is typically promoted by the presence of oxygen and the palladium catalyst.

Causality: Homocoupling arises from a competing catalytic cycle that does not involve the aryl halide. It is particularly problematic under conditions that do not favor efficient transmetalation or when the reaction is exposed to air for extended periods, especially at elevated temperatures.

Troubleshooting Flowchart:

G start High Boronic Acid Homocoupling Observed q1 Is the reaction run under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the boronic acid stable? a1_yes->q2 sol1 Thoroughly degas all solvents and reagents. Maintain a positive pressure of N₂ or Ar for the duration of the reaction. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst loading optimized? a2_yes->q3 sol2 Consider using a more stable boronic ester (e.g., pinacol ester). Add the boronic acid in portions during the reaction. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Homocoupling Minimized a3_yes->end_node sol3 Reduce catalyst loading. High concentrations of Pd(0) can sometimes favor homocoupling pathways. a3_no->sol3 sol3->end_node HeckCycle cluster_0 Heck Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Olefin Coordination C->D Olefin E [Ar-Pd(II)L₂(Br)](Olefin) D->E F Migratory Insertion E->F G R-Pd(II)L₂(Br) F->G H β-Hydride Elimination G->H I [H-Pd(II)L₂(Br)](Product) H->I J Reductive Elimination (Base) I->J Product Released J->A H-Br

Caption: A simplified representation of the Heck reaction catalytic cycle.

References

  • Common Byproducts in Suzuki Coupling - YouTube. (2024).
  • Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. (2022).
  • Effect of solvent and base on Suzuki cross-coupling reaction - ResearchGate. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). DOI:10.1039/C6SC02118B.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - The Journal of Organic Chemistry (ACS Publications). (n.d.).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - ResearchGate. (2025).
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). (2023). DOI:10.1039/D2FD00165A.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Suzuki coupling help - Reddit. (2012).
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications). (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Heck Reaction - Chemistry LibreTexts. (2023).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
  • The Intramolecular Heck Reaction - Macmillan Group. (2004).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).

Sources

workup procedures for reactions involving Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Derivative Workflows Ticket Subject: Workup & Isolation Protocols for Ethyl 2-bromo-5-chloropyridine-4-carboxylate Case ID: PYR-EST-404

Executive Summary: The Molecule & Its Challenges

Welcome to the Technical Support Center. You are working with This compound . This scaffold presents a "triad" of chemical handling challenges that often lead to lower yields or purity if standard generic workups are applied:

  • The Pyridine Nitrogen: A basic site (though weakly basic due to halogen electron withdrawal) that can coordinate to metal catalysts (Pd, Cu) and interact with acidic silanols on silica gel.[1]

  • The Halogen Handles: The 2-bromo position is highly reactive for cross-coupling, but the 5-chloro provides steric bulk and different electronic properties.

  • The Ethyl Ester: Susceptible to saponification (hydrolysis) under the basic conditions often required for the cross-coupling of the bromide.

This guide provides troubleshooting workflows to navigate these specific competing reactivities.

Troubleshooting Module: Common Failure Modes

Issue A: "My product is dark brown/grey after the column."

Diagnosis: Residual Palladium Coordination.[1] Root Cause: The pyridine nitrogen acts as a ligand, holding onto Pd(0)/Pd(II) species from Suzuki/Buchwald reactions.[1] Standard silica chromatography is often insufficient to break this bond.[1]

Solution Protocol: The Chelation Wash & Scavenge Do not rely solely on chromatography.

Step 1: Aqueous Chelation (Pre-Extraction) Before separating phases, add a chelating agent to the biphasic mixture.

  • Reagent: 5-10% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1]

  • Action: Stir vigorously for 30 minutes. The aqueous layer should darken as it pulls the metal out.

Step 2: Solid Phase Scavenging (Post-Extraction) If the crude oil is still dark, use a scavenger resin before the column.

  • Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).[1]

  • Dosage: 0.5 equivalents relative to the Pd loading.

  • Procedure: Slurry the crude organic solution with the resin for 1 hour at RT, then filter through a Celite pad.

Scavenger TypeAffinityBest For
Thiol (SH) High for Pd(II) & Pd(0)General purpose, protects the ester.[1]
Thiourea High for Pd(II)Good for cationic Pd species.[1]
Activated Carbon Non-specificCheap, but may adsorb product (yield loss).[1]
Issue B: "I lost my ethyl ester (Acid formation)."

Diagnosis: Unwanted Saponification.[1] Root Cause: Using strong bases (NaOH, KOH) or high heat during the reaction workup.[1] The electron-deficient pyridine ring makes the 4-carboxylate highly electrophilic and prone to hydrolysis.

Solution Protocol: pH & Temperature Control

  • Reaction Base: Switch to milder bases if possible (e.g.,

    
     or 
    
    
    
    ) rather than hydroxides.
  • Quench: Do not quench with strong basic solutions. Use saturated

    
     or water.[1]
    
  • Temperature: Perform the quench and initial extraction at 0°C .

  • Drying: Avoid magnesium sulfate (

    
    ) if it is highly acidic (Lewis acid character); Sodium sulfate (
    
    
    
    ) is safer for sensitive esters.[1]
Issue C: "The compound streaks/tails on the silica column."

Diagnosis: Silanol Interaction.[1] Root Cause: The pyridine nitrogen hydrogen-bonds with the acidic protons of the silica gel stationary phase.

Solution Protocol: Mobile Phase Modification

  • Additive: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.[1]

  • Pre-treatment: Flush the column with 100% solvent + 1% TEA before loading the sample to neutralize active sites.

  • Alternative: Use amine-functionalized silica (NH2-silica) to completely eliminate the need for additives.[1]

Workflow Visualization

The following diagrams illustrate the decision logic for workup and purification.

Diagram 1: The Extraction Decision Tree

This logic gate prevents emulsion formation and ester hydrolysis.[1]

WorkupLogic Start Crude Reaction Mixture (Suzuki/Coupling) CheckBase Was Base Used? (e.g., K2CO3, Cs2CO3) Start->CheckBase Quench Cool to 0°C Quench with Sat. NH4Cl CheckBase->Quench Yes CheckEmulsion Emulsion Formed? Quench->CheckEmulsion BreakEmulsion Add Brine or Filter thru Celite CheckEmulsion->BreakEmulsion Yes Extract Extract with EtOAc/DCM CheckEmulsion->Extract No BreakEmulsion->Extract Wash Wash with 5% LiCl (aq) (Removes DMF/DMSO) Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4) Wash->Dry

Caption: Logic flow for aqueous workup to minimize hydrolysis and manage emulsions.

Diagram 2: Palladium Removal & Purification

Specific workflow to ensure the removal of metal contaminants without degrading the scaffold.

PdRemoval Crude Crude Organic Phase (Contains Pd) Scavenge Add Thiol-Silica Stir 1h @ RT Crude->Scavenge Filter Filter (Celite) Scavenge->Filter TLC TLC Check (Streaking?) Filter->TLC Col_Std Std Silica Column TLC->Col_Std No Streaking Col_Mod Silica + 1% Et3N (Prevents Tailing) TLC->Col_Mod Streaking Present Final Pure Product (White/Pale Yellow Solid) Col_Std->Final Col_Mod->Final

Caption: Purification strategy emphasizing metal scavenging and chromatographic mobile phase adjustment.

Frequently Asked Questions (FAQs)

Q: Can I use an acid wash (1N HCl) to remove impurities? A: Risky. While pyridines are basic, the pKa of a 2-halo-pyridine is very low (often < 1.0).[1] You would need a strong acid to protonate it fully, which would likely hydrolyze your ethyl ester to the carboxylic acid [1]. Avoid acid washes; rely on chromatography for purification.[1]

Q: My reaction solvent was DMF/DMSO. How do I get rid of it? A: Do not rotovap at high heat (risk of decomposition).[1] Use the LiCl Wash Method : Wash your organic extract 3 times with 5% aqueous Lithium Chloride (LiCl).[1] DMF and DMSO partition into the aqueous LiCl phase much better than into pure water [2].[1]

Q: The product is oiling out during recrystallization. A: This ester often forms a low-melting solid.[1] If recrystallization fails, try triturating the oil with cold Pentane or Heptane with a small amount of Diethyl Ether. Scratch the flask side to induce nucleation.[1]

References

  • PubChem. (2025).[1][2] 2-Bromo-5-chloropyridine | C5H3BrClN.[1] National Library of Medicine.[1] [Link]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps. [Link]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanism and Workup. [Link][1]

Sources

effect of temperature on the stability of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-bromo-5-chloropyridine-4-carboxylate

  • Compound: this compound[1]

  • CAS Number: 1214357-93-3[1]

  • Molecular Formula: C₈H₇BrClNO₂[1]

  • Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: Thermal Stability Profile

Current Status: Stable under inert, anhydrous conditions at ≤ 25°C. Critical Warning: This compound exhibits thermo-hydrolytic instability . While the pyridine core is robust, the ethyl ester moiety at the C4 position is susceptible to hydrolysis and subsequent decarboxylation when exposed to moisture at elevated temperatures (>40°C).

Temperature Impact Table:

Temperature RangeStability StatusPrimary Risk FactorRecommended Action
< 4°C (Storage) High Minimal.Store under Argon/Nitrogen.
20°C - 25°C (Lab) Moderate Hydrolysis (slow) if exposed to ambient humidity.Use within 24 hours or re-seal immediately.
40°C - 60°C Caution Accelerated hydrolysis; Transesterification (in alcoholic solvents).Monitor reaction pH; use anhydrous solvents.
> 80°C Critical Thermal degradation; Halogen migration; Decarboxylation.Avoid unless strictly required for coupling steps.

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to yellow/brown after being left on the benchtop overnight. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or trace hydrolysis leading to acid formation. Pyridine derivatives are electron-deficient and can form charge-transfer complexes or N-oxides upon prolonged air/light exposure.

  • Solution:

    • Dissolve a small aliquot in DMSO-d6 for 1H-NMR .

    • Check for the disappearance of the ethyl quartet (approx. 4.4 ppm) and triplet (1.4 ppm).[2]

    • If purity is >95%, repurify via a short silica plug (Hexane/EtOAc) to remove colored impurities. If <90%, discard.

Q2: I am observing low yields during a Suzuki coupling at 90°C. The starting material is consumed, but the product is missing.

  • Diagnosis: Thermal Hydrolysis & Decarboxylation . At 90°C in the presence of aqueous base (common in Suzuki protocols), the ethyl ester hydrolyzes to the carboxylic acid. Pyridine-4-carboxylic acids are prone to thermal decarboxylation.

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature to 60-70°C.

    • Switch Base: Use anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄) in dry solvents (Dioxane/DMF) rather than aqueous biphasic systems.

Q3: Can I dry this compound in a vacuum oven at 60°C?

  • Diagnosis: Risky. While the melting point is likely >60°C, prolonged heating under vacuum can induce sublimation or surface hydrolysis if the vacuum is not strictly anhydrous.

  • Protocol: Dry in a vacuum desiccator at Room Temperature (RT) over P₂O₅ or activated silica gel. Do not apply heat.[3]

Technical Deep Dive: Degradation Mechanisms

The thermal instability of this compound is not driven by the breakdown of the pyridine ring itself, but by the reactivity of its substituents.

Mechanism A: Thermo-Hydrolytic Cascade

The electron-withdrawing nature of the pyridine ring (enhanced by the -Cl and -Br substituents) makes the carbonyl carbon of the ester highly electrophilic.

  • Hydrolysis: Water attacks the carbonyl, displacing ethanol to form 2-bromo-5-chloropyridine-4-carboxylic acid .

  • Decarboxylation: Upon heating (>80°C), the carboxylic acid can lose CO₂, resulting in 2-bromo-5-chloropyridine (a "silent" impurity often missed in UV monitoring due to overlap).

Mechanism B: Nucleophilic Aromatic Substitution (SₙAr)

At high temperatures (>100°C), the C2-Bromine atom becomes labile. If the solvent is nucleophilic (e.g., MeOH, EtOH) or if strong bases are present, the bromine can be displaced, altering the core scaffold.

DegradationPathways Start Ethyl 2-bromo-5-chloropyridine- 4-carboxylate Hydrolysis Hydrolysis (+ H2O, >40°C) Start->Hydrolysis SnAr SnAr Reaction (Nu-, >100°C) Start->SnAr Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Loss of EtOH Decarb Decarboxylation (>80°C) Acid->Decarb Product_Loss Degradation Product: 2-bromo-5-chloropyridine Decarb->Product_Loss Loss of CO2 Side_Product Side Product: 2-Alkoxy derivative SnAr->Side_Product Displacement of Br

Figure 1: Thermal degradation pathways. The primary risk is hydrolysis followed by decarboxylation.

Standard Operating Procedures (SOPs)

SOP 1: Storage Protocol
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Desiccant: Store vial inside a secondary jar containing activated silica gel or Drierite™.

  • Temperature: Refrigerator (2°C to 8°C) for short-term (<1 month); Freezer (-20°C) for long-term.

SOP 2: Stability Validation (HPLC)

Before using the compound in critical steps (e.g., GMP synthesis), validate purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (carbonyl).

  • Pass Criteria: Purity ≥ 98.0% area; no single impurity > 0.5%.

Troubleshooting Logic Tree

Use this flowchart to determine if your compound requires repurification.

TroubleshootingTree Start Issue: Sample Integrity Check Visual Visual Inspection: Is it White/Off-White? Start->Visual Color Yellow/Brown Color Visual->Color No Solubility Solubility Check: Dissolve in DCM Visual->Solubility Yes NMR Run 1H-NMR (DMSO-d6) Color->NMR Cloudy Cloudy/Precipitate? Solubility->Cloudy Yes (Inorganic salts/Acid) Solubility->NMR Clear Cloudy->NMR Decision1 Ethyl signals present? (4.4q, 1.4t) NMR->Decision1 OK Use as is Decision1->OK Yes, >98% Recryst Recrystallize (Hexane/EtOAc) Decision1->Recryst Yes, but colored Discard Discard (Hydrolyzed) Decision1->Discard No (Acid formed)

Figure 2: Decision matrix for assessing compound quality prior to synthesis.

References

  • PubChem. (2025).[2][4][5] Compound Summary: this compound (CAS 1214357-93-3).[1] National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic assembly of molecular frameworks is a daily challenge. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency. Pyridine scaffolds, ubiquitous in pharmaceuticals, are frequently constructed using this powerful method. The choice of the starting halopyridine, however, is a critical decision point that significantly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two common substrates, 2-bromopyridines and 2-chloropyridines, offering field-proven insights and experimental data to inform your synthetic strategy.

The Core Reactivity Difference: A Tale of Two Bonds

The fundamental distinction in reactivity between 2-chloro- and 2-bromopyridines in Suzuki coupling lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond (~336 kJ/mol). This difference has profound implications for the first and often rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.[1][2]

The weaker C-Br bond in 2-bromopyridine readily undergoes cleavage and oxidative addition to the Pd(0) center. Consequently, 2-bromopyridines are generally more reactive coupling partners, often requiring milder reaction conditions, simpler catalyst systems, and achieving higher yields in shorter reaction times.[2]

Conversely, the robust C-Cl bond in 2-chloropyridine presents a higher activation barrier for oxidative addition.[1][2] This inherent stability renders 2-chloropyridines less reactive, necessitating more forcing conditions to achieve comparable results. This typically involves the use of more sophisticated and specialized catalyst systems designed to facilitate the activation of these less reactive C-Cl bonds.[2][3]

The Suzuki-Miyaura Catalytic Cycle: The Oxidative Addition Hurdle

The efficiency of the entire Suzuki-Miyaura coupling process hinges on the successful execution of each step in its catalytic cycle. For halopyridines, the initial oxidative addition step is the most critical point of differentiation.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Rate-determining step PdII R-Pd(II)-X L_n (Aryl-Palladium Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n (Diaryl-Palladium Complex) Transmetal->PdII_R Base Base (e.g., K₂CO₃, Cs₂CO₃) Boronate R'-B(OR)₂ Base->Boronate Activates Boronate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product Halopyridine Ar-X (Halopyridine) Halopyridine->OxAdd X = Br (faster) X = Cl (slower, higher barrier)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. Oxidative addition is the critical step where 2-chloropyridines face a higher energy barrier.

Catalyst and Ligand Selection: The Key to Activating C-Cl Bonds

While 2-bromopyridines can often be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine, 2-chloropyridines demand a more strategic approach. The key to successfully coupling these less reactive substrates lies in the choice of ligand coordinated to the palladium center.

To overcome the high activation energy of C-Cl bond cleavage, the palladium catalyst must be both highly active and stable. This is achieved by using ligands that are both electron-rich and sterically bulky.

  • Electron-Rich Ligands: These ligands increase the electron density on the Pd(0) center, making it a stronger nucleophile and promoting the oxidative addition step.

  • Bulky Ligands: Steric bulk facilitates the final reductive elimination step and helps to stabilize the catalytically active monoligated palladium species.

Prominent examples of ligands that excel in activating aryl chlorides include:

  • Bulky Trialkylphosphines: Such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[4]

  • Buchwald-Type Biarylphosphines: A class of highly effective, sterically demanding, and electron-rich ligands like SPhos, XPhos, and RuPhos.

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable and highly active palladium complexes capable of activating even the most challenging C-Cl bonds.[4]

The choice between a 2-bromo- and a 2-chloropyridine thus dictates the entire catalytic system required for a successful transformation.

Decision_Tree start Substrate Selection: 2-Halopyridine bromo 2-Bromopyridine start->bromo Higher Reactivity (Weaker C-Br Bond) chloro 2-Chloropyridine start->chloro Lower Reactivity (Stronger C-Cl Bond) cond_bromo Standard Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ - Milder Base (e.g., Na₂CO₃) - Lower Temp (80-100 °C) bromo->cond_bromo cond_chloro Forcing Conditions: - Specialized Ligands (Buchwald, NHC) - Stronger Base (e.g., K₃PO₄, Cs₂CO₃) - Higher Temp (100-120 °C) chloro->cond_chloro

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, and palladium-catalyzed cross-coupling reactions of halopyridines represent the most powerful and versatile strategy for their elaboration. However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and the coordinating ability of the nitrogen atom—present distinct challenges that necessitate a careful selection of the palladium catalyst. This guide provides an in-depth, objective comparison of various classes of palladium catalysts for the cross-coupling of halopyridines, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Challenge of Halopyridine Cross-Coupling: More Than Just Another Aryl Halide

The cross-coupling of halopyridines is often more challenging than that of their carbocyclic aryl halide counterparts. The pyridine nitrogen has a profound electronic influence on the C-X bond, making oxidative addition, the initial step in most palladium-catalyzed cross-coupling reactions, more difficult, especially for chloropyridines. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of catalyst, particularly the ligand sphere around the palladium, is therefore critical to overcoming these hurdles.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below. The ligand plays a crucial role in facilitating each step of this cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Halopyridine-Pd(II)-L_n Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Organo-Pd(II)-L_n Complex Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Halopyridine Halopyridine (Py-X) Halopyridine->Oxidative_Addition Organoboron Organoboron Reagent (R-B(OR)2) Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

A Comparative Analysis of Palladium Catalyst Classes

The success of a halopyridine cross-coupling reaction is intimately tied to the choice of ligand on the palladium catalyst. We will compare three major classes: bulky phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

Bulky, Electron-Rich Phosphine Ligands

Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) have revolutionized cross-coupling chemistry.[1] Their steric bulk and electron-donating ability are key to their success with challenging substrates like chloropyridines.[1][2]

  • Mechanism of Action: The steric hindrance of these ligands promotes the formation of monoligated, 14-electron Pd(0)L species, which are highly reactive in oxidative addition.[3] Their electron-rich nature increases the electron density on the palladium center, further facilitating the cleavage of the strong C-Cl bond.[2] The bulk also accelerates the final reductive elimination step to release the product and regenerate the active catalyst.[1]

  • Performance Data: Bulky phosphine ligands have demonstrated high efficacy in the Suzuki-Miyaura coupling of various halopyridines. For instance, SPhos has been shown to be effective in the coupling of 4-amino-2-chloropyridine, a particularly challenging substrate due to its basicity.[4]

Catalyst SystemHalopyridineCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[1]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10016High[5]
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSTHF651683[6]
PdCl₂(dppf)2,5-DiiodopyrazinePhenylboronic acidK₂CO₃DME802High[5]

Table 1: Performance of Bulky Phosphine Ligand-Based Catalysts in Cross-Coupling Reactions.

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are another class of highly effective ligands for palladium-catalyzed cross-coupling.[7] They are generally stronger σ-donors than phosphine ligands, forming very stable bonds with the palladium center.[8] This stability can translate to higher catalyst longevity and turnover numbers. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a bulky NHC ligand, are particularly noteworthy for their air and moisture stability.[8][9]

  • Mechanism of Action: The strong σ-donating ability of NHCs makes the palladium center highly electron-rich, promoting oxidative addition.[7] The steric bulk of the substituents on the NHC ring plays a similar role to that of bulky phosphines in promoting reductive elimination.[10] PEPPSI-type precatalysts are activated in situ to generate the active Pd(0)-NHC species.[9]

  • Performance Data: NHC-ligated catalysts, especially PEPPSI-IPr, have shown excellent performance in the cross-coupling of chloropyridines, often at lower catalyst loadings and with faster reaction times compared to some phosphine-based systems.[2][11]

CatalystHalopyridineCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
PEPPSI-IPr2-Chloropyridine4-Methylphenylboronic acidK₂CO₃1,4-Dioxane/H₂O80-1002-8High[2]
Pd-PEPPSI-IPr(NMe₂)₂Aryl tosylatesAmines/AnilinesK₃PO₄t-Amyl alcohol120-up to 99[12]
[IPr#–PEPPSI]Various C-X bondsVarious----Broadly Applicable[9]

Table 2: Performance of NHC-Ligated Palladium Catalysts.

Palladacycle Catalysts

Palladacycles are pre-catalysts that contain a carbon-palladium bond within a cyclic structure.[13][14] They are known for their high thermal stability and air-insensitivity, making them attractive for industrial applications.[13][15]

  • Mechanism of Action: Palladacycles are typically Pd(II) species that are reduced in situ to the active Pd(0) catalyst.[13] Some palladacycles can also operate through a Pd(II)-Pd(IV) catalytic cycle, which can be advantageous for certain transformations.[13]

  • Performance Data: Palladacycles have been successfully employed in Heck and Suzuki cross-coupling reactions, often with very low catalyst loadings.[13][15]

CatalystReaction TypeHalideOlefin/Boronic AcidBaseSolventTemp (°C)Yield (%)Reference
Herrmann-Beller PalladacycleHeckAryl bromides/chloridesVarious olefinsVariousVarious-Good[13][15]
NHC-ligated PalladacycleBuchwald-HartwigAryl halidesAminesMild baseGreen solvent-High[14]

Table 3: Performance of Palladacycle Catalysts.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura coupling of a chloropyridine using a bulky phosphine ligand-based catalyst and an NHC-ligated catalyst.

Protocol for Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand System

This protocol is adapted for the coupling of a generic 2-chloropyridine derivative with an arylboronic acid.[2]

Protocol_Phosphine_Ligand cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition cluster_3 Reaction cluster_4 Workup and Purification A 1. Add 2-chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to a reaction vial. B 2. Seal the vial, evacuate, and backfill with argon (repeat 3 times). A->B C 3. Add degassed toluene (5 mL) and water (0.5 mL) via syringe. B->C D 4. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 h. C->D E 5. Cool to room temperature, dilute with ethyl acetate, and wash with brine. D->E F 6. Dry the organic layer over Na₂SO₄, filter, and concentrate. E->F G 7. Purify by column chromatography. F->G Protocol_NHC_Ligand cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition cluster_3 Reaction cluster_4 Workup and Purification A 1. Add 2-chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and PEPPSI-IPr (0.01 mmol) to a reaction vial. B 2. Seal the vial, evacuate, and backfill with argon (repeat 3 times). A->B C 3. Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. B->C D 4. Heat the mixture to 80-100 °C with vigorous stirring for 2-8 h. C->D E 5. Cool to room temperature, dilute with ethyl acetate, and wash with brine. D->E F 6. Dry the organic layer over Na₂SO₄, filter, and concentrate. E->F G 7. Purify by column chromatography. F->G

Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling with a PEPPSI-IPr Catalyst.

Causality Behind Experimental Choices:

  • PEPPSI-IPr Catalyst: This precatalyst is air- and moisture-stable, simplifying the reaction setup. [8]It is activated in situ under the reaction conditions.

  • Shorter Reaction Times: NHC-ligated catalysts are often more active, leading to faster reaction times compared to some phosphine-based systems. [2]* Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura reactions and is particularly effective with PEPPSI-type catalysts. [2]

Conclusion and Future Outlook

The choice of palladium catalyst for the cross-coupling of halopyridines is a critical parameter for success. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands have emerged as the premier choices for these challenging transformations, each with its own set of advantages. While phosphine-based catalysts offer a wealth of literature precedent and proven reliability, NHC-ligated catalysts, particularly the air-stable PEPPSI precatalysts, provide enhanced stability and often higher activity. Palladacycles represent a robust and thermally stable option, well-suited for larger-scale applications.

The field of palladium catalysis continues to evolve, with ongoing research focused on the development of more active, stable, and versatile catalysts. [16]The future will likely see the emergence of catalysts that can operate at even lower loadings, at room temperature, and in more environmentally benign solvent systems, further expanding the synthetic chemist's toolkit for the efficient construction of complex pyridine-containing molecules.

References

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available from: [Link]

  • Hartwig, J. F., et al. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Chem. Eur. J., 12(30), 7782-7796 (2006). Available from: [Link]

  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. (2012). Available from: [Link]

  • MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2016). Available from: [Link]

  • Wipf Group, University of Pittsburgh. The Synthetic & Mechanistic Organic Chemistry of Palladium. Available from: [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Available from: [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available from: [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2024). Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). Available from: [Link]

  • YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). Available from: [Link]

  • ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2015). Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Available from: [Link]

  • PubMed. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (2012). Available from: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Available from: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • YorkSpace. PART I: APPLICATION OF Pd-PEPPSI COMPLEXES IN REGIOSELECTIVE CROSS-COUPLING AND NATURAL PRODUCT. (2015). Available from: [Link]

  • ResearchGate. An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. (2007). Available from: [Link]

  • National Institutes of Health. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available from: [Link]

  • Arkivoc. Aminomethylpyridinequinones as new ligands for PEPPSI-type complexes. (2021). Available from: [Link]

  • MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2024). Available from: [Link]

  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2019). Available from: [Link]

  • MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. (2023). Available from: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2022). Available from: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Available from: [Link]

  • Páginas Personales UNAM. Novel hybrid phosphinite-theophylline ligands and their Pd(II) complexes. Synthesis, characterization and. (2022). Available from: [Link]

Sources

boronic acids vs. boronate esters in Suzuki reactions with Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the strategic selection between boronic acids and boronate esters for Suzuki-Miyaura cross-coupling with Ethyl 2-bromo-5-chloropyridine-4-carboxylate .

Substrate: this compound Application: High-fidelity synthesis of functionalized pyridine scaffolds.

Executive Summary

For the specific substrate This compound , the choice between boronic acids and boronate esters is dictated by the stability of the nucleophilic partner and the tolerance of the C4-ester group .

  • Boronic Acids are the Standard of Choice for simple, robust aryl coupling partners due to higher atom economy and faster transmetallation rates.

  • Boronate Esters (Pinacol/MIDA) are the Strategic Alternative required when the coupling partner is unstable (e.g., 2-heteroaryl, polyfluorinated aryl) or when slow-release kinetics are needed to suppress homocoupling.

Critical Constraint: The electrophile contains a base-sensitive ethyl ester at C4. Strong hydroxide bases (NaOH, KOH) must be avoided to prevent hydrolysis to the carboxylic acid. Mild bases (K₃PO₄, Cs₂CO₃) are required.

Substrate Analysis & Reactivity Profile

Understanding the electrophile is the prerequisite for selecting the boron source.

  • Regioselectivity (C2 vs. C5): The reaction is highly regioselective for the C2-position . The C2-Br bond is activated by the adjacent pyridine nitrogen (α-position), making it significantly more prone to oxidative addition than the C5-Cl bond.

  • Electronic Environment: The pyridine ring is electron-deficient, further deactivated by the C4-ester. This facilitates rapid oxidative addition of the Pd(0) catalyst.

  • Chemosensitivity: The C4-ethyl ester is susceptible to saponification. Aqueous reaction media must be buffered or used with weak bases.

Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and the divergence in transmetallation mechanisms.

ReactionPathway Substrate This compound OxAdd Oxidative Addition (Pd0 -> PdII) (Selectivity: C2-Br >> C5-Cl) Substrate->OxAdd Pd(0) Catalyst Transmetal Transmetallation Complex OxAdd->Transmetal BoronicAcid Boronic Acid Path (Fast Transmetallation) BoronicAcid->Transmetal Base (OH-) BoronateEster Boronate Ester Path (Requires Hydrolysis/Activation) BoronateEster->BoronicAcid In-situ Hydrolysis BoronateEster->Transmetal Direct Activation (Slow) Product C2-Functionalized Product Transmetal->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the regioselectivity at C2 and the convergence of boron reagents at the transmetallation step.[1]

Comparative Analysis: Acids vs. Esters

A. Boronic Acids (R-B(OH)₂)

Best For: Rapid library generation, stable aryl groups, cost-sensitive scale-up.

FeaturePerformance Metrics
Reactivity High. Free hydroxyl groups facilitate rapid formation of the reactive boronate species [R-B(OH)₃]⁻ upon base addition.
Atom Economy Excellent. High mass percentage of the transferring aryl group.
Solubility Moderate.[2] Often requires polar co-solvents (DMF, alcohols) which may complicate workup.
Stability Low to Moderate. Prone to dehydration (boroxine formation) and protodeboronation upon storage.
Purification Difficult. Often streak on silica gel; excess acid is hard to remove from polar pyridine products.

Mechanism Note: With the electron-deficient pyridine electrophile, the oxidative addition is fast. Using a highly reactive boronic acid can lead to rapid product formation, but if the transmetallation is too fast relative to the catalyst turnover, homocoupling of the boronic acid can occur.

B. Boronate Esters (R-Bpin, R-BMIDA)

Best For: Unstable nucleophiles (e.g., 2-pyridyl boronates), difficult purifications, and controlled reaction kinetics.

FeaturePerformance Metrics
Reactivity Latent. Pinacol esters are sterically bulky and less Lewis acidic. They typically require in-situ hydrolysis to the acid (using water/base) to react efficiently.
Atom Economy Poor. The pinacol or MIDA group is waste mass.
Solubility Excellent. Highly soluble in non-polar organic solvents (Toluene, Dioxane), allowing for anhydrous conditions if necessary.
Stability High. Resistant to protodeboronation. Indefinite shelf life.
Purification Superior. Esters are non-polar and stable on silica, allowing for easy pre-purification of starting materials and cleaner reaction profiles.

Strategic Advantage: The "Slow Release" Effect.[3] Because pinacol esters hydrolyze slowly in the reaction mixture, the concentration of the active boronic acid species remains low. This suppresses side reactions like homocoupling and protodeboronation, which is critical when coupling complex heteroaryls to the pyridine core.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate reagent for your specific pyridine synthesis.

DecisionTree Start Select Boron Reagent for This compound Q1 Is the Boron-Aryl group heterocyclic or electron-rich? Start->Q1 Acid USE BORONIC ACID Q1->Acid No (Simple Phenyl) Q2 Is the Boron-Aryl group prone to protodeboronation (e.g., 2-pyridyl, polyfluoro)? Q1->Q2 Yes Ester USE BORONATE ESTER Note *Note: If using Ester, ensure water is present for hydrolysis. Ester->Note Q2->Acid No (Moderate Stability) Q2->Ester Yes (High Instability)

Figure 2: Decision matrix for reagent selection based on nucleophile stability.

Experimental Protocols

Method A: Boronic Acid (Standard Protocol)

Recommended for robust aryl groups (e.g., Phenyl, p-Tolyl).

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)[4]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) — Avoid NaOH!

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4][5]

Procedure:

  • Charge a reaction vial with the pyridine substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add degassed Dioxane/Water solvent mixture.

  • Heat to 80-90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: Boronate Ester (Slow-Release Protocol)

Recommended for unstable heteroaryls or when homocoupling is observed.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronate Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — More robust for difficult couplings.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or DME / Water (4:1)[5]

Procedure:

  • Combine substrate, boronate ester, and K₃PO₄ in a vial.

  • Add solvent and degas thoroughly (sparge with Argon for 10 min).

  • Add Pd catalyst under Argon flow.

  • Heat to 90-100°C for 12–24 hours. Note: Esters react slower than acids.

  • Workup: Filter through Celite to remove Pd black. Dilute with DCM, wash with water.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

  • Ester Hydrolysis: If the C4-ethyl ester hydrolyzes to the acid, switch the base to anhydrous K₃PO₄ and use minimal water (just enough to solubilize the base), or switch to CsF in anhydrous dioxane.

  • C5-Cl Reactivity: If you observe coupling at the C5-chloride (double coupling), lower the temperature to 60°C and reduce the equivalents of boron reagent to 0.95 equiv.

  • Protodeboronation: If the boron reagent decomposes before coupling, switch to a MIDA boronate or add CuCl (1.0 equiv) to facilitate the transmetallation via a Cu-intermediate (Liebeskind-Srogl variant).

References

  • Regioselective Suzuki Coupling of Dihalogenated Heterocycles

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[4]

    • Source: Chemistry Central Journal (via NIH).
    • URL:[Link]

    • Relevance: Demonstrates the preference for oxidative addition at the position adjacent to the heteroatom (C2 equivalent)
  • Boronic Acid vs.

    • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
    • Source: J. Am. Chem. Soc.[6] (via NIH).

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for the "slow release" hydrolysis of esters vs. direct reaction of acids.
  • Optimization of Pyridine Couplings

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: details specific conditions (Pd(PPh3)4, K3PO4, Dioxane/Water)

Sources

Comprehensive Guide to Structural Validation: Integrated 2D NMR vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Structural Ambiguity

In drug development, the cost of structural misassignment is catastrophic. A 2022 review highlighted that over 200 natural product structures were revised in a single decade due to initial misinterpretation, often leading to wasted synthesis efforts and invalid biological assays. While Mass Spectrometry (MS) provides the molecular formula and X-ray crystallography offers a static 3D snapshot, neither can routinely validate the solution-state connectivity and stereochemistry of complex organic molecules with the versatility of 2D Nuclear Magnetic Resonance (NMR) spectroscopy .

This guide objectively compares the Integrated 2D NMR Workflow against standard alternatives, defining it not just as a set of experiments, but as a self-validating logic system for absolute structural certainty.

Comparative Performance Analysis

To justify the resource investment in 2D NMR, we must benchmark it against the common alternatives used in early-stage characterization.

Table 1: Structural Elucidation Methodologies Comparison
Feature1D NMR (

H/

C)
Mass Spectrometry (HRMS) X-Ray Crystallography Integrated 2D NMR Workflow
Primary Output Functional groups, purityMolecular formula, fragmentsAbsolute 3D configurationAtom-to-atom connectivity & Stereochemistry
Resolution Low (severe overlap in complex molecules)High (

precision)
Atomic (< 1.0 Å)High (resolves overlap via 2nd dimension)
Stereochemistry Inferential (coupling constants)None (unless chiral selector used)Gold StandardDirect (NOE spatial correlations)
Sample State SolutionGas Phase / IonizedSolid CrystalSolution (Native-like dynamics)
Throughput High (mins)High (secs/mins)Low (days to months)Medium (hours)
Blind Spot Connectivity of quaternary carbonsIsomer differentiationRequires diffraction-quality crystalLow sensitivity (requires >0.5 mg)
The "Product" Advantage: Why 2D NMR?

While MS is superior for sensitivity and X-ray for absolute configuration, 2D NMR is the only high-throughput method that maps the entire molecular skeleton in solution. It bridges the gap between the ambiguous functional group data of 1D NMR and the often-unattainable crystal structure.

The Integrated 2D NMR Toolkit

We do not run 2D experiments randomly; we run them as a hierarchy of evidence.

A. HSQC (Heteronuclear Single Quantum Coherence)[1][2][3]
  • Function: The "Atomic Census." Correlates a proton to its directly attached carbon (

    
    ).
    
  • Validation Role: Resolves the "crowded aliphatic region." If a carbon signal in 1D has no matching proton in HSQC, it is a quaternary carbon—a critical anchor point.

B. COSY (Correlation Spectroscopy)[1][2][3][4][5]
  • Function: The "Neighbor Map." Correlates protons separated by 2-3 bonds (

    
    ).
    
  • Validation Role: Establishes isolated spin systems (e.g., identifying a distinct ethyl group vs. a propyl group).

C. HMBC (Heteronuclear Multiple Bond Coherence)[1]
  • Function: The "Skeleton Builder." Correlates protons to carbons separated by 2-4 bonds (

    
    ).
    
  • Validation Role: This is the most powerful experiment. It bridges gaps across heteroatoms (ethers, esters, amides) and quaternary carbons where COSY fails. It proves how the fragments connect.

D. NOESY/ROESY (Nuclear Overhauser Effect)
  • Function: The "3D Architect." Correlates protons close in space (< 5 Å) regardless of bond connectivity.

  • Validation Role: Defines stereochemistry (cis/trans, R/S relative configuration) and confirms conformation.

Experimental Protocol: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes "Checkpoints"—steps where the data must self-validate before proceeding.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
     for polar compounds to prevent exchangeable proton loss (OH, NH). Use CDCl
    
    
    
    for non-polars.
  • Concentration: Aim for 10–30 mM (approx. 2–10 mg for MW 300–500).

  • Tube Quality: Use high-precision 5mm tubes (camber < 3 µm) to minimize shimming errors.

Step 2: Acquisition Parameters (The "Why")
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2-3 seconds).
    • Causality: Insufficient

      
       leads to incomplete magnetization recovery, causing integration errors and missing quaternary carbons in HMBC.
      
  • Pulse Calibration: Calibrate the 90° pulse (

    
    ) specifically for the sample dielectric.
    
    • Causality: An inaccurate

      
       reduces signal-to-noise ratio (SNR) and introduces artifacts in 2D spectra.
      
Step 3: The Workflow Visualization

NMR_Workflow Start Sample Preparation (10-30 mM) OneD 1D Proton & Carbon (Quality Check) Start->OneD HSQC HSQC Experiment (Atomic Census) OneD->HSQC Check Purity COSY COSY Experiment (Spin Systems) HSQC->COSY Assign C-H pairs HMBC HMBC Experiment (Skeleton Assembly) COSY->HMBC Define Fragments NOESY NOESY/ROESY (Stereochemistry) HMBC->NOESY Connect Fragments Validation Structure Validation & Assignment NOESY->Validation 3D Confirmation Validation->HMBC Ambiguity? Re-check Long Range

Figure 1: The hierarchical workflow for structural validation. Note the feedback loop: ambiguity in the final structure requires re-interrogating HMBC data.

Data Interpretation & Self-Validation Logic

The trustworthiness of this method relies on Reciprocity . You do not trust a single peak; you trust the network.

The Logic Flow
  • The HSQC Checkpoint: Every proton signal in the 1D spectrum (except exchangeables) must have a corresponding cross-peak in HSQC. If not, re-shim or check for paramagnetics.

  • The COSY/HMBC Handshake:

    • COSY shows Proton A connects to Proton B.[1]

    • HMBC must show Proton A correlates to the Carbon attached to Proton B (2-bond correlation).

    • Validation: If COSY says "neighbor" but HMBC says "distant," the structure is misassigned.

  • The Stereochemical Lock:

    • If a structure is proposed as cis, NOESY must show a strong cross-peak between the relevant substituents. Absence of this peak (or presence of a trans correlation) invalidates the structure.

Connectivity_Logic cluster_space Spatial Check H1 Proton A C1 Carbon A H1->C1 HSQC (1-bond) H2 Proton B H1->H2 COSY (3-bond) H1->H2 NOESY (<5Å) C2 Carbon B H1->C2 HMBC (2-bond) H2->C1 HMBC (2-bond) H2->C2 HSQC (1-bond)

Figure 2: The triangulation of evidence. A valid bond assignment is supported by three independent data points: HSQC (identity), COSY (neighbor), and HMBC (skeleton).

Conclusion

Validation of product structure by 2D NMR is not merely an analytical step; it is a risk-mitigation strategy. While 1D NMR and MS are sufficient for preliminary identification, they fail to provide the atomic-level connectivity required for regulatory submission and intellectual property protection.

By adopting the integrated workflow (HSQC


 COSY 

HMBC

NOESY), researchers move from "inferring" structure to "proving" it, ensuring that the physical reality of the molecule matches the theoretical design.

References

  • Elyashberg, M., & Williams, A. (2015). Computer-assisted structure elucidation of organic compounds: A review. Journal of Natural Products. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Chhetri, B. K., et al. (2018). Misassigned Natural Products and Their Revised Structures. Journal of Natural Products. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] Link

  • Wishart, D. S., et al. (2022). NMR spectroscopy in drug discovery and development.[3][4][5][6] Nature Reviews Drug Discovery. Link

Sources

A Researcher's Guide to Spectroscopic Analysis: Tracking the Suzuki Coupling of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are of paramount importance. Substituted pyridines, in particular, serve as crucial building blocks for a vast array of functional molecules. Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a versatile intermediate, primed for diversification through cross-coupling reactions. Its two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 5-position—offer differential reactivity, enabling selective chemical transformations.

This guide provides an in-depth spectroscopic comparison of the starting material, this compound, and a representative product formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid: Ethyl 5-chloro-2-phenylpyridine-4-carboxylate .

The objective is to equip researchers with the analytical framework needed to unequivocally confirm the success of this transformation. We will dissect the expected changes across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between structural modification and spectral output.

The Chemical Transformation: A Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance.[1][2] In our chosen reaction, the palladium catalyst selectively targets the more reactive carbon-bromine bond over the stronger carbon-chlorine bond.[3] This selectivity is a well-established principle based on the relative bond dissociation energies (C-Br < C-Cl) and the kinetics of the oxidative addition step in the catalytic cycle.[1][3]

Reaction Scheme:

G cluster_workflow Reaction & Analysis Workflow Start Starting Material: Ethyl 2-bromo-5-chloro- pyridine-4-carboxylate Reaction Suzuki Coupling: + Phenylboronic Acid + Pd Catalyst, Base Start->Reaction Product Product: Ethyl 5-chloro-2-phenyl- pyridine-4-carboxylate Reaction->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis G SM_NMR ¹H NMR Pyridine H only Transformation Chemical Transformation SM_NMR->Transformation Loss of Br Gain of Ph SM_IR IR C-Br stretch PRESENT SM_IR->Transformation SM_MS Mass Spec Br + Cl Isotope Pattern P_NMR ¹H NMR New Phenyl H signals (5H, 7.4-7.8 ppm) P_IR IR C-Br stretch ABSENT P_MS Mass Spec Cl only Isotope Pattern Transformation->P_NMR Transformation->P_IR

Sources

A Comparative Guide to the Reaction Kinetics for the Functionalization of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its di-halogenated and electronically modified pyridine core offers multiple avenues for functionalization. Understanding the kinetics of these transformations is not merely an academic exercise; it is a critical component of rational process development, enabling optimization of reaction times, catalyst loadings, and ultimately, the economic and environmental viability of a synthetic route. This guide provides a comparative analysis of the primary methods for functionalizing this substrate, with a focus on the kinetic profiles of each transformation.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the inherent difference in the reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, pairing the pyridine core with a variety of aryl or vinyl boronic acids or esters.[1]

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The oxidative addition of the palladium(0) catalyst to the C-Br bond is typically the rate-determining step and is significantly faster than addition to the more stable C-Cl bond, providing a kinetic basis for regioselectivity. The choice of ligand on the palladium center is crucial; electron-rich, bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps. The base is not just a spectator; it activates the boronic acid to form a more nucleophilic borate species, facilitating the transmetalation step.[3]

Kinetic Profile:

  • Rate: Generally fast, often reaching completion in 1-4 hours at moderate temperatures (80-110 °C).[4]

  • Catalyst Loading: Typically requires 0.1-5 mol% of a palladium catalyst.[5][6] Modern, highly active pre-catalysts can often be used at lower loadings.

  • Influencing Factors:

    • Ligand: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly increase the reaction rate.

    • Base: The choice of base (e.g., K₃PO₄, Cs₂CO₃) can influence the rate of transmetalation.

    • Solvent: Aprotic polar solvents like dioxane or THF, often with water, are common.

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X This compound Ar'B(OH)2 Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Causality: Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile—an amine. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. The reductive elimination step, forming the C-N bond, is often the rate-limiting step. The choice of ligand is critical to facilitate this step and prevent catalyst decomposition.

Kinetic Profile:

  • Rate: Reaction times can vary more widely than in Suzuki couplings, from a few hours to 24 hours, depending on the amine's nucleophilicity and steric hindrance.

  • Catalyst Loading: Typically in the range of 1-5 mol%.[6]

  • Influencing Factors:

    • Amine: Electron-rich, less sterically hindered amines react faster.

    • Base: Strong bases like NaOt-Bu or LHMDS are commonly used. The choice can significantly impact the rate.

    • Ligand: Specialized biarylphosphine ligands (e.g., Josiphos, BrettPhos) are often required for high efficiency.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for the cross-coupling of terminal alkynes with aryl halides.[7]

Mechanistic Causality: The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[7] The palladium cycle is similar to the others. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex.[8] Copper-free versions exist but may require different conditions.[9]

Kinetic Profile:

  • Rate: Generally very fast, often completed within 1-3 hours at room temperature to moderate heat.[10]

  • Catalyst Loading: Palladium catalyst loading is typically 1-5 mol%, with a similar or slightly higher loading of the copper(I) salt.[10]

  • Influencing Factors:

    • Copper Co-catalyst: The presence of Cu(I) salts (like CuI) dramatically increases the reaction rate.[7]

    • Base: An amine base (e.g., Et₃N, DIPEA) is used, which also acts as a solvent in some cases.

    • Solvent: Aprotic solvents like THF, DMF, or toluene are common.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a transition-metal-free alternative for functionalization, which can be advantageous in terms of cost and metal contamination of the final product.

Mechanistic Causality: For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups, and there must be a good leaving group.[11] this compound is well-suited for this reaction. The pyridine nitrogen and the carboxylate group at the 4-position strongly withdraw electron density from the ring, making the carbons at the 2- and 6-positions highly electrophilic. A strong nucleophile can attack the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The subsequent loss of the bromide leaving group restores aromaticity and yields the substituted product.[12][13]

Kinetic Profile:

  • Rate: Highly dependent on the nucleophile's strength and the reaction temperature. Can range from hours to days.

  • Influencing Factors:

    • Nucleophile: Stronger nucleophiles (e.g., thiolates, alkoxides) react much faster than weaker ones (e.g., amines).

    • Leaving Group: The C-Br bond is a better leaving group than the C-Cl bond, meaning substitution will occur selectively at the 2-position.

    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.

SNAr_Mechanism cluster_reactants Reactants Py-Br This compound Nu- Nucleophile Start Py-Br + Nu- Meisenheimer Meisenheimer Complex (Anionic) Start->Meisenheimer Nucleophilic Attack (Rate-determining) Product Py-Nu + Br- Meisenheimer->Product Loss of Leaving Group (Fast)

Caption: Simplified mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Part 3: Comparative Kinetic Analysis

The choice of functionalization strategy depends on the desired product and the operational constraints.

Reaction TypeTypical RateTemperatureCatalystKey Kinetic Drivers
Suzuki-Miyaura Fast (1-4 h)80-110 °CPd(0)Ligand choice, base strength
Buchwald-Hartwig Moderate (2-24 h)80-120 °CPd(0)Amine nucleophilicity, ligand choice
Sonogashira Very Fast (1-3 h)RT - 80 °CPd(0) / Cu(I)Presence of Cu(I) co-catalyst
SNAr Variable (hours to days)RT - 150 °CNoneNucleophile strength, solvent polarity

Key Insights:

  • For rapid C-C bond formation with alkynes, the Sonogashira coupling is kinetically the most favorable.

  • For general C-C bond formation with aryl groups, the Suzuki-Miyaura coupling offers a balance of speed and broad substrate scope.

  • For C-N bond formation, the Buchwald-Hartwig amination is the go-to method, though its kinetics can be more sensitive to the coupling partners.

  • SNAr presents a kinetically viable and cost-effective alternative when a strong nucleophile is used and transition metal contamination is a concern. The rate, however, is often slower than palladium-catalyzed methods.

Part 4: Best Practices for Kinetic Monitoring

Accurate kinetic analysis is essential for true process understanding. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[14][15]

Experimental Protocol: HPLC-Based Kinetic Monitoring of a Suzuki Coupling
  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, magnetic stirrer, and a septum, charge this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., biphenyl, dodecane) that does not react and has a distinct retention time in the HPLC analysis.

  • Solvent and Catalyst Addition: Add the degassed solvent system. Allow the mixture to reach the desired reaction temperature (e.g., 90 °C).

  • Time Zero (t=0) Sample: Just before adding the catalyst, withdraw a small aliquot (~0.1 mL) via syringe, quench it immediately in a vial containing a known volume of a suitable solvent (e.g., acetonitrile/water), and label it as the t=0 sample.

  • Initiation: Inject the palladium catalyst solution to start the reaction.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots, quench them in the same manner, and label them accordingly.[16][17]

  • HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the starting material and product at each time point can be determined by comparing their peak areas to that of the internal standard.[15]

  • Data Analysis: Plot the concentration of the starting material and product versus time to generate the reaction profile. From this data, the reaction rate and order can be determined.[18]

Kinetic_Workflow cluster_setup Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Combine Reactants & Internal Standard B Heat to Temperature A->B C Inject Catalyst (Start t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Samples D->E F Analyze by HPLC E->F G Plot Concentration vs. Time F->G H Determine Rate Law G->H

Caption: Experimental workflow for monitoring reaction kinetics using HPLC.

References

  • Arif Ullah, et al. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate. Available at: [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • NIH. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Available at: [Link]

  • eGyanKosh. UNIT 6 KINETIC METHODS OF ANALYSIS. Available at: [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Kinetics. Available at: [Link]

  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Available at: [Link]

  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

  • ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • NIH. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Beilstein Journals. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • Semantic Scholar. (2017). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • NIH. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available at: [Link]

  • RSC Publishing. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • NIH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NIH. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available at: [Link]

  • YouTube. (2019). Sonogashira coupling. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2025). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Available at: [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Master Organic Chemistry. (2010). Chemical Kinetics. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2017). Mobile tool for HPLC reaction monitoring. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • jsscacs. Methods of determining organic reaction mechanism. Available at: [Link]

  • PubMed. (2009). 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. Available at: [Link]

  • Canadian Science Publishing. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-bromo-5-chloropyridine-4-carboxylate

[1][2][3]

Executive Summary & Immediate Directive

Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS: 1214357-93-3) is a halogenated heterocyclic ester used primarily as an intermediate in pharmaceutical synthesis.[1] Due to its halogen content (Bromine and Chlorine) and potential for acute toxicity and severe eye damage, it must not be disposed of via municipal waste or sanitary sewer systems.[1]

Core Disposal Strategy:

  • Primary Stream: Segregated Halogenated Organic Waste.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1]

  • Critical Restriction: Do NOT mix with non-halogenated solvents or aqueous basic waste streams (risk of hydrolysis and heat generation).[1]

Hazard Profile & Risk Assessment

Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream.[1]

PropertyDataDisposal Implication
Molecular Formula C₈H₇BrClNO₂Contains Halogens (Br, Cl).[1][2] Requires specialized incineration.[1]
Physical State Solid (Powder/Crystals)Dust inhalation hazard during transfer.[1]
Reactivity Ester functionalitySusceptible to hydrolysis in basic conditions; releases ethanol and the corresponding pyridine carboxylic acid.[1]
GHS Classification Acute Tox. 4 (Oral), Eye Dam. 1Danger .[1] Requires double-containment for transport.[1]
Flash Point >100°C (Predicted)Not typically classified as "Ignitable" (D001) unless in flammable solvent.[1]

Scientific Insight: The presence of both bromine and chlorine atoms renders this compound a "halogenated organic."[1] When incinerated, these atoms form acidic gases (HBr and HCl).[1] Standard incinerators lacking scrubbers cannot handle these emissions, necessitating a dedicated "Halogenated" waste stream to prevent infrastructure corrosion and regulatory violation.[1]

Waste Segregation & Packaging Protocol

A. Solid Waste (Pure Substance)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong bases.[1][3]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Halogenated."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent carboy.

    • If dissolved in Ethyl Acetate/Methanol : Dispose in Halogenated Solvent carboy (presence of the solute renders the entire mixture halogenated).[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). Acidic or basic solutions can catalyze the hydrolysis of the ester, potentially pressurizing the drum over time.[1]

Operational Disposal Workflow

Step-by-Step Disposal Procedure
Phase 1: Pre-Disposal Stabilization[1]
  • Quenching (Trace Residues only): If you have trace amounts in glassware, rinse with a dilute (5%) sodium bicarbonate solution to neutralize any hydrolyzed acid byproducts, then rinse with acetone.[1] Collect all rinsates.[1]

  • Solid Waste: Transfer expired or excess solid material into a screw-top jar.[1] Do not fill more than 90% to allow for thermal expansion.[1]

  • Liquid Waste: Funnel liquid waste into the designated "Halogenated Waste" carboy. Always use a funnel with a lid or close the carboy immediately to prevent volatilization.[1]

Phase 2: Waste Handover (Lab Pack)

For pure solids, the "Lab Pack" method is the industry standard.[1]

  • Inventory: List the chemical name, CAS number (1214357-93-3), and weight on the waste manifest.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (chemically resistant) to contain potential leaks.

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the area is cool and dry to prevent moisture-induced hydrolysis.[1]

Emergency Spill Cleanup (Disposal Context)
  • Solid Spill:

    • Don PPE (Nitrile gloves, safety goggles, N95 dust mask).[1]

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.[1]

    • Scoop material into a waste jar.

    • Wipe area with soap and water; collect wipes as hazardous waste.[1]

  • Liquid Spill:

    • Absorb with vermiculite or chem-pads.[1]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[1]

    • Place saturated absorbents into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris."[1]

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Pure/Powder)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidPackPack in HDPE/Glass JarLabel: 'Toxic Solid - Halogenated'Solid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckLabPackLab Pack for IncinerationSolidPack->LabPackHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventCombineHaloDispose inHALOGENATED Waste StreamHaloSolvent->CombineHaloDirect AddNonHaloSolvent->CombineHaloContaminates StreamCombineHalo->LabPackHigh Temp Incineration

Figure 1: Waste stream segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the halogenated solute mandates disposal in the Halogenated Waste stream.[1]

Regulatory Compliance (RCRA & EPA)[1]

While this compound is not explicitly listed on the EPA's "P" or "U" lists, it must be managed as hazardous waste based on the Generator Knowledge rule (40 CFR 262.11).[1]

  • Waste Classification:

    • Non-Listed Hazardous Waste: If pure.[1]

    • Characteristic Waste: If mixed with flammable solvents (D001).[1]

    • Halogenated Organic Compounds (HOCs): Subject to Land Disposal Restrictions (LDR) under 40 CFR 268.[1] It must be treated (incinerated) before land disposal.[1]

  • EPA Waste Code Recommendation:

    • If pure: Label as "Non-RCRA Regulated Hazardous Waste" (unless TCLP testing proves toxicity, which is standard practice to assume for halogenated pyridines).[1]

    • If in spent halogenated solvent: F002 (e.g., Methylene Chloride mixtures).[1][4]

Compliance Tip: Always default to the strictest classification. Labeling this compound as "Non-Hazardous" is a violation of the "Duty of Care" due to its known skin and eye toxicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine (Related Structure Safety Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

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